2-Borono-4-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-borono-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMLMMRXRIGREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592148 | |
| Record name | 2-Borono-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-62-7 | |
| Record name | 2-Borono-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Carboxy-5-fluorophenylboronic Acid
This guide provides a comprehensive technical overview of 2-Carboxy-5-fluorophenylboronic acid, a versatile building block in modern synthetic chemistry. With the CAS Number 874290-62-7 , this compound is also known by its synonym, 2-Borono-4-fluorobenzoic acid[1][2][3]. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, applications, and handling.
Core Compound Identification and Properties
2-Carboxy-5-fluorophenylboronic acid is a key reagent, particularly valued for its trifunctional nature, incorporating a carboxylic acid, a boronic acid, and a fluorine atom on a phenyl ring. This unique combination of functional groups provides a powerful tool for the synthesis of complex molecular architectures.
Physicochemical Data
The fundamental properties of 2-Carboxy-5-fluorophenylboronic acid are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference |
| CAS Number | 874290-62-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₆BFO₄ | [2][3] |
| Molecular Weight | 183.93 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥98% | [2] |
| Synonyms | This compound | [1][3] |
Structural Representation
The structural arrangement of the functional groups is critical to the reactivity and utility of the molecule. The fluorine atom, being electron-withdrawing, influences the acidity of both the carboxylic and boronic acid moieties, which is a key consideration in reaction optimization.
Caption: Molecular structure of 2-Carboxy-5-fluorophenylboronic acid.
Synthesis and Manufacturing
While multiple synthetic routes to arylboronic acids exist, a common and effective strategy for preparing substituted phenylboronic acids involves the use of organolithium or Grignard reagents followed by reaction with a trialkyl borate.
General Synthetic Pathway
A plausible and widely utilized approach for the synthesis of compounds like 2-Carboxy-5-fluorophenylboronic acid begins with a suitably substituted brominated precursor. The causality behind this choice is the reliability of lithium-halogen exchange to generate the key organometallic intermediate.
Caption: Generalized synthetic workflow for 2-Carboxy-5-fluorophenylboronic acid.
Illustrative Synthesis Protocol
The following protocol is a representative example of how related fluorinated phenylboronic acids are synthesized and can be adapted for the target molecule. This self-validating system includes in-process checks to ensure the reaction is proceeding as expected.
-
Starting Material Preparation: Begin with a protected form of 4-bromo-3-fluorobenzoic acid, for instance, the methyl ester, to prevent interference from the acidic proton of the carboxyl group during the formation of the organometallic reagent.
-
Organometallic Intermediate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the protected starting material in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is crucial to control the exothermic reaction and prevent side reactions.
-
Slowly add a solution of an organolithium reagent, such as n-butyllithium, dropwise. The reaction progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR to check for deuterium incorporation.
-
Borylation Step: To the freshly prepared organolithium species, add a trialkyl borate (e.g., trimethyl borate) dropwise, maintaining the low temperature. This step forms the boronate ester intermediate.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Hydrolysis and Deprotection: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). This hydrolyzes the boronate ester to the boronic acid and simultaneously removes the ester protecting group from the carboxylic acid.
-
Workup and Purification: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 2-Carboxy-5-fluorophenylboronic acid.
Key Applications in Chemical Synthesis
The primary utility of 2-Carboxy-5-fluorophenylboronic acid is as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 2-Carboxy-5-fluorophenylboronic acid serves as the organoboron partner in these reactions, enabling the introduction of the 2-carboxy-5-fluorophenyl moiety into a target molecule.
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An In-depth Technical Guide to 2-Borono-4-fluorobenzoic Acid: Structure, Synthesis, and Application
Abstract: 2-Borono-4-fluorobenzoic acid stands as a pivotal building block in modern medicinal chemistry and materials science. Its trifunctional molecular architecture—featuring a boronic acid, a fluorine atom, and a carboxylic acid on a phenyl ring—offers a versatile platform for complex molecular synthesis. This guide provides a comprehensive technical overview of its molecular structure, elucidated through spectroscopic analysis, its principal synthetic pathways, and its critical role as a reactant in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings of its reactivity, offering field-proven insights for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of Fluorinated Arylboronic Acids
In the landscape of drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve binding affinity, and alter lipophilicity, ultimately leading to more effective and safer therapeutic agents.[2]
Arylboronic acids, meanwhile, are indispensable partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[3] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and commercial availability of diverse reactants.[4]
This compound merges these two powerful concepts. The presence of the boronic acid group facilitates C-C bond formation, the fluorine atom provides the benefits of strategic fluorination, and the carboxylic acid group offers an additional reactive handle for amide bond formation or other derivatizations. This unique combination makes it a highly sought-after intermediate for constructing complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Molecular Structure and Physicochemical Properties
The utility of this compound is intrinsically linked to its distinct molecular structure and resulting chemical properties.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 481702-83-2 | - |
| Molecular Formula | C₇H₆BFO₄ | - |
| Molecular Weight | 183.93 g/mol | - |
| Appearance | Typically a white to off-white solid | [4] |
| pKa | Estimated ~3-4 (carboxylic acid), ~8-9 (boronic acid) | General Knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [4] |
Structural Analysis
The molecule consists of a benzene ring substituted with three key functional groups:
-
Carboxylic Acid (-COOH) at C1: This group is acidic and planar. Its ortho-position to the boronic acid group can lead to intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity.
-
Boronic Acid (-B(OH)₂) at C2: This group is the reactive center for Suzuki-Miyaura coupling. It is known to exist in equilibrium with its trimeric anhydride form, a boroxine, especially in the solid state. The boron atom is a Lewis acid, a property crucial for the transmetalation step in the catalytic cycle.
-
Fluorine (-F) at C4: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This influences the acidity of the carboxylic acid and the electronic properties of the aromatic ring, which can affect the rates of cross-coupling reactions.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The aromatic region would display complex splitting patterns for the three protons due to ³J (H-H), ⁴J (H-H), and through-space H-F couplings. The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm), while the two boronic acid protons would also be a broad, exchangeable singlet.
-
¹³C NMR Spectroscopy: Seven distinct carbon signals are expected. The carboxyl carbon (~165-170 ppm) and the carbon attached to the boron (C-B) would be identifiable. The carbon attached to fluorine (C-F) would show a large one-bond coupling constant (¹JCF ≈ 250 Hz), a hallmark of organofluorine compounds.
-
¹⁹F NMR Spectroscopy: A singlet or a narrowly split multiplet would be observed, with a chemical shift characteristic of an aryl fluoride.
-
¹¹B NMR Spectroscopy: A broad singlet around 20-30 ppm is characteristic of a trigonal planar arylboronic acid.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~2500-3300 cm⁻¹) for the hydrogen-bonded carboxylic acid dimer, a sharp C=O stretch (~1700 cm⁻¹), a strong B-O stretch (~1350 cm⁻¹), and a C-F stretch (~1250 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would likely show a prominent [M-H]⁻ peak corresponding to the deprotonated carboxylate. The mass spectrum would also confirm the molecular weight and isotopic distribution pattern characteristic of boron.
Synthesis and Purification
The most common and efficient method for synthesizing this compound is via a palladium-catalyzed Miyaura borylation of its corresponding aryl halide precursor, 2-bromo-4-fluorobenzoic acid.[8][9]
Miyaura Borylation: A General Overview
This reaction couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to form a boronate ester.[3] This ester can then be hydrolyzed to the desired boronic acid. The process is valued for its tolerance of various functional groups, including the carboxylic acid present in the substrate.[10]
The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
Disclaimer: This protocol is illustrative. Researchers must consult primary literature and conduct their own risk assessments before performing any experiment.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-fluorobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv).
-
Solvent Addition: Add anhydrous solvent, such as 1,4-dioxane or DMSO, via cannula.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Hydrolysis: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This step hydrolyzes the pinacol ester to the boronic acid.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Key Applications: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl or heteroaryl-aryl structures.
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3]
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An In-depth Technical Guide to 2-Borono-4-fluorobenzoic Acid: Properties, Reactivity, and Applications in Modern Synthesis
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Research and Development
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly valuable. Among these, 2-Borono-4-fluorobenzoic acid (CAS No. 874290-62-7) emerges as a particularly significant intermediate. Its trifunctional nature—possessing a carboxylic acid, a boronic acid, and a fluorine substituent on an aromatic ring—offers a versatile platform for creating complex molecular architectures.
This guide provides an in-depth examination of the physical and chemical properties of this compound, also known by its systematic name, 2-carboxy-5-fluorophenylboronic acid.[1][2][3] We will delve into its structural attributes, characteristic reactivity, and provide field-proven insights into its application, particularly in the context of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic advantages offered by this powerful building block.
Part 1: Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from designing reaction conditions to developing purification strategies. This compound is a solid at room temperature, and its key physical data are summarized below.
Structural and General Properties
The molecule's structure, featuring ortho- and para-substituents relative to the fluorine atom, dictates its reactivity and physical characteristics.
Caption: Molecular structure of this compound.
Tabulated Physical Data
The following table consolidates the available quantitative data for this compound. It is critical to note that while some properties are experimentally determined, others, such as the pKa, are predicted values and should be treated as estimations.
| Property | Value | Source(s) |
| CAS Number | 874290-62-7 | [1][4][5] |
| Molecular Formula | C₇H₆BFO₄ | [1] |
| Molecular Weight | 183.93 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 236 - 240 °C | [1] |
| Boiling Point | 414.9 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.49 g/cm³ (Predicted) | [4] |
| pKa (acid dissociation constant) | 4.25 ± 0.36 (Predicted) | [6] |
| Flash Point | 204.7 °C (Predicted) | [4] |
| Refractive Index | 1.559 (Predicted) | [4] |
| Solubility | Data not readily available | [7] |
Expert Insight: The high melting point suggests a stable crystalline lattice, likely involving intermolecular hydrogen bonding via the carboxylic acid and boronic acid moieties. The predicted pKa is influenced by the electron-withdrawing effects of both the fluorine atom and the boronic acid group, making the carboxylic acid proton moderately acidic. The general insolubility in nonpolar solvents and potential solubility in polar organic solvents should be anticipated.
Part 2: Chemical Properties and Reactivity Profile
The synthetic utility of this compound is primarily derived from the reactivity of its boronic acid group in palladium-catalyzed cross-coupling reactions.
Stability and Storage
Boronic acids, as a class, can be susceptible to dehydration to form cyclic boroxines or degradation via protodeboronation, especially under harsh acidic or basic conditions.[8]
-
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.[7]
-
Thermal Stability: The compound is chemically stable under standard ambient conditions.[9]
-
Incompatibilities: Avoid strong oxidizing agents.[10]
The Suzuki-Miyaura Coupling Reaction
The cornerstone of boronic acid chemistry is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[11] In this reaction, the organoboronic acid couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
The reaction proceeds via a well-established catalytic cycle, which is crucial for understanding reaction optimization and potential side reactions.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Self-Validating System:
-
Inert Atmosphere: The use of a Schlenk line and proper degassing is critical. Palladium(0) catalysts are oxygen-sensitive, and their deactivation to palladium black is a common failure mode. [12]* Monitoring: Regular monitoring by TLC or LC-MS provides real-time validation of reaction progress, allowing for adjustments to time and temperature and confirming the consumption of starting materials.
-
Acidic Workup: The final acidification step is crucial to ensure the carboxylic acid product is in its neutral, protonated form, which is more soluble in organic extraction solvents like ethyl acetate. [12]
Expected Spectroscopic Characteristics
While experimental spectra for CAS 874290-62-7 are not widely published, the expected characteristics can be inferred from its structure and data on analogous compounds.
-
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, also exchangeable with D₂O. Its chemical shift can vary significantly with concentration and solvent.
-
Aromatic Protons: The three protons on the phenyl ring will appear as complex multiplets, influenced by H-H and H-F coupling. The fluorine at C4 will cause splitting on the adjacent protons at C3 and C5.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to the boron (C2) will be broad due to the quadrupolar boron nucleus. The carbon attached to fluorine (C4) will exhibit a large one-bond C-F coupling constant. Other carbons will show smaller multi-bond C-F couplings.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. A sharper O-H stretch from the boronic acid may also be present around 3200-3600 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
B-O Stretch: A strong band typically observed in the 1310-1380 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.
-
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its strategic combination of a reactive boronic acid handle, a versatile carboxylic acid group, and a modulating fluorine atom makes it an enabling reagent for accessing novel chemical space in pharmaceutical and materials science discovery. A disciplined, mechanistically informed approach to its use, particularly in Suzuki-Miyaura cross-coupling, allows researchers to reliably construct complex molecular targets. The data and protocols presented in this guide serve as a comprehensive foundation for the successful application of this potent synthetic tool.
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2-Carboxy-5-fluorobenzeneboronic acid CAS 874290-62-7, Molbase. (URL: [Link])
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Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids, ResearchGate. (URL: [Link])
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FT-IR spectrum of 4-vinylphenyl boronic acid, ResearchGate. (URL: [Link])
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information, The Royal Society of Chemistry. (URL: [Link])
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4-Carboxy-3-fluorophenylboronic acid, PubChem. (URL: [Link])
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives, Molecules. (URL: [Link])
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13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles, ResearchGate. (URL: [Link])
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound, Global Scientific Journal. (URL: [Link])
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Masking Boronic Acids for Suzuki Coupling, YouTube. (URL: [Link])
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Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential, ResearchGate. (URL: [Link])
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4-Fluorophenylboronic acid, PubChem. (URL: [Link])
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An In-Depth Technical Guide to the Synthesis of 2-Borono-4-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-Borono-4-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring a boronic acid and a fluorine atom ortho to a carboxylic acid on a benzene ring, presents specific synthetic challenges and opportunities. This document explores two primary, field-proven strategies for its synthesis: Directed ortho-Lithiation (DoM) and Iridium-Catalyzed C-H Borylation. Each method is detailed with step-by-step protocols, mechanistic insights, and a discussion of the critical parameters that ensure success. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile compound in their work.
Introduction: The Significance of this compound
Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This compound is a particularly interesting derivative due to the confluence of three key functional groups. The boronic acid moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The carboxylic acid group provides a point for further derivatization and can also influence the molecule's physical and biological properties. The ortho relationship between the boronic acid and carboxylic acid groups can be exploited for the synthesis of complex heterocyclic systems.
This guide will focus on the practical synthesis of this target molecule, providing the necessary detail for replication in a laboratory setting.
Strategic Approaches to Synthesis
The synthesis of this compound requires the regioselective introduction of a boronic acid group onto the 4-fluorobenzoic acid scaffold. The two most effective strategies to achieve this are:
-
Directed ortho-Lithiation (DoM): This classic approach utilizes the directing ability of the carboxylic acid group (as a carboxylate) to facilitate deprotonation at the adjacent ortho position, followed by quenching with a boron electrophile.
-
Iridium-Catalyzed C-H Borylation: A more modern approach that leverages a transition metal catalyst to directly and selectively replace a carbon-hydrogen bond with a carbon-boron bond.
The choice between these methods will depend on factors such as available starting materials, scalability, and tolerance to specific functional groups.
Synthesis via Directed ortho-Lithiation (DoM)
The DoM strategy is a powerful method for the functionalization of aromatic rings. In the case of this compound, the carboxylic acid group is first deprotonated to form a lithium carboxylate, which then directs a second equivalent of an organolithium reagent to deprotonate the ortho C-H bond. The resulting dianion is then quenched with a trialkyl borate ester to introduce the boron functionality.
Mechanistic Rationale
The carboxylic acid group is a potent directing group in its deprotonated form. The lithium cation of the organolithium base coordinates to the carboxylate, bringing the base in close proximity to the ortho proton and facilitating its abstraction. This intramolecularly assisted deprotonation is significantly faster than random deprotonation of other C-H bonds on the aromatic ring.
Experimental Protocol
Reaction Scheme:
Figure 1: Synthesis of this compound via Directed ortho-Lithiation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzoic Acid | 140.11 | 1.40 g | 10.0 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 116.24 | 3.3 mL | 22.0 mmol |
| sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane | - | 15.7 mL | 22.0 mmol |
| Triisopropyl borate | 188.08 | 3.5 mL | 15.0 mmol |
| Hydrochloric acid (HCl), 2 M aqueous | - | As needed | - |
| Diethyl ether | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous magnesium sulfate | - | For drying | - |
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol).
-
Dissolution and Cooling: Add anhydrous THF (50 mL) and TMEDA (3.3 mL, 22.0 mmol). Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add sec-butyllithium (15.7 mL of a 1.4 M solution in cyclohexane, 22.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may become thick. Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Borylation: To the resulting dianion solution, add triisopropyl borate (3.5 mL, 15.0 mmol) dropwise over 15 minutes, maintaining the temperature at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Aqueous Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 2 M HCl until the pH is approximately 1-2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as water or an ethyl acetate/hexanes mixture to yield this compound as a white solid.
Synthesis via Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful and highly regioselective method for the synthesis of arylboronic esters.[2] This approach offers the advantage of directly functionalizing a C-H bond, avoiding the need for pre-functionalized starting materials. The regioselectivity is often governed by steric factors, with the borylation occurring at the least hindered position. However, with appropriate ligands, electronic effects can be harnessed to direct the borylation to a specific position.[3] For 4-fluorobenzoic acid, the ortho position to the fluorine atom is sterically accessible and electronically activated for C-H activation.
Mechanistic Considerations
The catalytic cycle is believed to involve an iridium(III) active species that undergoes oxidative addition into a C-H bond of the substrate. Subsequent reductive elimination then furnishes the borylated product and regenerates the active catalyst. The choice of ligand is crucial for both catalytic activity and regioselectivity. Bipyridine-based ligands are commonly employed in these transformations.
Experimental Protocol
Reaction Scheme:
Figure 2: Synthesis of this compound via Iridium-Catalyzed C-H Borylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzoic Acid | 140.11 | 1.40 g | 10.0 mmol |
| [Ir(OMe)COD]₂ | 662.7 | 166 mg | 0.25 mmol |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 268.4 | 134 mg | 0.50 mmol |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.81 g | 15.0 mmol |
| Methyl tert-butyl ether (MTBE), anhydrous | 88.15 | 50 mL | - |
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(OMe)COD]₂ (166 mg, 0.25 mmol) and dtbpy (134 mg, 0.50 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add 4-fluorobenzoic acid (1.40 g, 10.0 mmol) and bis(pinacolato)diboron (3.81 g, 15.0 mmol) to the Schlenk tube.
-
Solvent Addition and Reaction: Add anhydrous MTBE (50 mL) and seal the Schlenk tube. Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC or GC-MS analysis of an aliquot.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. The residue contains the pinacol ester of the desired product.
-
Hydrolysis to Boronic Acid: The crude pinacol ester can be hydrolyzed to the free boronic acid by stirring with a biphasic mixture of diethyl ether and 1 M HCl for several hours. After separation of the layers, the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude this compound.
-
Purification: Purification can be achieved by recrystallization as described in the DoM protocol.
Comparison of Synthetic Routes
| Feature | Directed ortho-Lithiation (DoM) | Iridium-Catalyzed C-H Borylation |
| Starting Material | 4-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| Key Reagents | sec-Butyllithium, Triisopropyl borate | Iridium catalyst, B₂pin₂ |
| Temperature | Cryogenic (-78 °C) | Elevated (80 °C) |
| Advantages | Well-established, high yields, uses relatively inexpensive reagents. | High regioselectivity, milder for some functional groups, avoids pyrophoric organolithiums. |
| Disadvantages | Requires cryogenic temperatures, use of pyrophoric organolithium reagents, sensitive to electrophilic functional groups. | Expensive iridium catalyst, may require ligand optimization, B₂pin₂ is a solid reagent. |
Conclusion
The synthesis of this compound can be effectively achieved through both Directed ortho-Lithiation and Iridium-Catalyzed C-H Borylation. The DoM approach is a robust and cost-effective method, provided the necessary equipment for handling cryogenic and pyrophoric reagents is available. The iridium-catalyzed route represents a more modern and often more functional-group-tolerant alternative, albeit at a higher initial cost for the catalyst. The choice of synthetic route will ultimately be dictated by the specific needs and capabilities of the laboratory. Both pathways provide access to this valuable building block, enabling further exploration of its potential in drug discovery and materials science.
References
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. PubMed Central. Retrieved from [Link]
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ACS Publications. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). A catalytic borylation/dehalogenation route to o-fluoro arylboronates. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Iridium-catalyzed C-H activation versus directed ortho metalation: complementary borylation of aromatics and heteroaromatics. PubMed. Retrieved from [Link]
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Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. PubMed. Retrieved from [Link]
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Arkivoc. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-Borono-4-fluorobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Inherent Risks of a Versatile Building Block
2-Borono-4-fluorobenzoic acid is a bifunctional aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. Its utility stems from the presence of three key functional groups on a single phenyl ring: a boronic acid, a carboxylic acid, and a fluorine atom. This unique arrangement makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the construction of complex molecular architectures.[1] The boronic acid moiety serves as a versatile handle for forming new carbon-carbon bonds, the carboxylic acid provides a point for amide bond formation or other derivatization, and the fluorine atom can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final compound.
However, the same reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for this compound, drawing from data on structurally related molecules and the well-established chemistry of arylboronic acids. The protocols herein are designed to empower researchers to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.
Hazard Identification and Risk Profile
GHS Classification (Inferred)
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the following likely classifications under the Globally Harmonized System (GHS).[2][3][4]
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed (Potential) | Warning | GHS07 |
This classification is inferred from related compounds and should be treated as a minimum precaution. A comprehensive risk assessment should be performed before use.
Toxicological Profile and Routes of Exposure
The primary routes of exposure are inhalation of the powder, direct contact with skin and eyes, and ingestion.
-
Eye Contact : As with related fluorobenzoic acids, this compound is expected to cause serious eye irritation.[2][3][4] Contact can lead to redness, pain, and watering of the eyes.
-
Skin Contact : Causes skin irritation, which may manifest as redness, itching, and inflammation at the site of contact.[2][3][4]
-
Inhalation : Inhalation of dust may cause irritation to the respiratory tract, leading to symptoms such as coughing, sneezing, and a feeling of tightness in the chest.[3]
-
Ingestion : While specific data is lacking, related boronic acids are considered harmful if swallowed. Ingestion may cause irritation of the digestive tract.[3] It is also important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, and therefore should be considered potentially genotoxic impurities.[5]
Chemical Stability and Reactivity
-
Stability : Arylboronic acids are known to be sensitive to air and moisture. They can undergo decomposition through pathways like protodeboronation, where the carbon-boron bond is cleaved.[6] They are also susceptible to forming stable cyclic anhydrides called boroxines, which can complicate characterization and reactivity.[7]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]
-
Hazardous Decomposition Products : Upon combustion, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of boron.[8][10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary principle is to contain the material and prevent it from becoming airborne or coming into contact with the operator.
-
Chemical Fume Hood : All weighing and handling of this compound solid must be conducted in a certified chemical fume hood to control dust and potential vapors.[11]
-
Ventilation : Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations.
-
Safety Stations : An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE must be selected based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[10] For operations with a higher risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.
-
Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is required. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 dust mask) is required.
Safe Handling and Storage Protocols
Adherence to strict operational protocols is crucial for both safety and maintaining the chemical's integrity.
Handling Procedures
-
Preparation : Designate a specific area within a fume hood for the handling of this compound. Assemble all necessary equipment and reagents before retrieving the chemical from storage.
-
Weighing and Transfer : To prevent dust generation, avoid pouring the solid. Use a spatula for transfers. Weigh the compound on weighing paper or in a tared container within the fume hood.
-
Inert Atmosphere : For reactions sensitive to the decomposition of the boronic acid, consider handling the solid under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Post-Handling : After use, securely seal the container. Decontaminate the spatula and the work surface.
Storage Conditions
Proper storage is critical to prevent decomposition and ensure the longevity and reactivity of the compound.
-
Container : Keep the container tightly closed to prevent moisture absorption and exposure to air.[3]
-
Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature : Store in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[12]
-
Segregation : Store away from incompatible materials such as strong oxidizing agents.[13]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Spill Response Protocol
-
Evacuate : Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For small spills, cover with an inert absorbent material like sand or vermiculite. Avoid actions that create dust.
-
Clean-up : Wearing full PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report : Report the incident to the appropriate environmental health and safety (EHS) personnel.
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification : All waste containing this compound, including contaminated PPE, weighing paper, and rinseates, must be treated as hazardous waste.[11]
-
Segregation : Do not mix boronic acid waste with other chemical waste streams, particularly strong acids or oxidizers, which could cause a dangerous reaction.[11]
-
Containers : Collect solid and liquid waste in separate, clearly labeled, and sealable containers. The label must include "Hazardous Waste" and the full chemical name.[11]
-
Disposal : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11] Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company. For small quantities, local regulations may permit disposal down the sanitary sewer after neutralization with a mild base like sodium bicarbonate, but this requires explicit approval from local authorities.[14]
Conclusion
This compound is a valuable reagent whose safe and effective use is contingent upon a foundation of knowledge, preparation, and vigilance. By understanding its inferred hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and disposal protocols, researchers can confidently leverage the synthetic potential of this molecule. The principles of causality are clear: containment prevents exposure, proper storage preserves integrity, and prepared emergency responses mitigate the impact of accidents. This self-validating system of safety ensures that scientific advancement does not come at the cost of personal or environmental well-being.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Retrieved from [Link]
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Introduction: The Significance of 2-Borono-4-fluorobenzoic Acid and the Need for Solubility Data
An In-depth Technical Guide to the Solubility of 2-Borono-4-fluorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating a boronic acid, a carboxylic acid, and a fluorine substituent on an aromatic ring, makes it a versatile building block for the synthesis of complex organic molecules, including novel therapeutic agents and functional materials. The boronic acid moiety is a key pharmacophore in several approved drugs and clinical candidates, known for its ability to form reversible covalent bonds with biological targets. The carboxylic acid group provides a handle for further chemical modifications and influences the molecule's overall physicochemical properties, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.
Despite its growing importance, a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently limited. This technical guide aims to bridge this knowledge gap by providing a robust theoretical framework for understanding its solubility, a detailed experimental protocol for its determination, and a discussion of the key factors influencing this critical physicochemical parameter. For drug development professionals, understanding solubility is paramount for formulation, purification, and ensuring bioavailability. For synthetic chemists, solvent selection based on solubility is crucial for reaction optimization and yield.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of this compound is governed by a combination of factors stemming from its distinct structural features: the benzoic acid core, the boronic acid group, and the fluorine substituent.
The Influence of the Benzoic Acid Core:
Benzoic acid itself exhibits limited solubility in water but is significantly more soluble in organic solvents.[1][2] Its solubility generally increases with the temperature of the solvent.[2][3][4] The aromatic ring is hydrophobic, while the carboxylic acid group is polar and capable of hydrogen bonding. This dual nature dictates its solubility profile. In organic solvents, the non-polar aromatic ring interacts favorably with the non-polar parts of the solvent molecules.
The Role of the Boronic Acid Group:
The boronic acid group (-B(OH)₂) is known to have low solubility in non-polar organic solvents.[5] A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] This process is often observed upon heating and can be influenced by the solvent, complicating solubility measurements.[6] The equilibrium between the boronic acid and its boroxine form can significantly affect the measured solubility.
The Impact of the Fluorine Substituent:
The fluorine atom at the 4-position of the benzoic acid ring is an electron-withdrawing group. This can increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[7] The high electronegativity of fluorine can also lead to specific interactions with solvents. Generally, fluorination can either increase or decrease solubility in organic solvents depending on the overall change in polarity and crystal lattice energy of the molecule. For instance, 4-fluorobenzoic acid is moderately soluble in water and more soluble in organic solvents like ethanol and acetone.[8]
Solvent Properties and their Effect on Solubility:
The principle of "like dissolves like" is a fundamental concept in predicting solubility.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents are expected to be effective at solvating this compound. They can engage in hydrogen bonding with both the carboxylic acid and the boronic acid groups.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents can act as hydrogen bond acceptors for the acidic protons of the solute. Their effectiveness will depend on their polarity and ability to disrupt the crystal lattice of the solid.
-
Non-polar Solvents (e.g., toluene, hexane): The solubility of this compound is expected to be low in non-polar solvents due to the presence of the polar carboxylic and boronic acid groups.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]
Materials and Equipment:
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare a selection of organic solvents representing a range of polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used to achieve clear separation of the solid and liquid phases.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the extracted solution through a syringe filter into a clean, pre-weighed vial. Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Self-Validating System:
To ensure the trustworthiness of the results, several controls should be implemented:
-
Time to Equilibrium: A time-course study should be performed to confirm that the measured solubility does not change after the chosen equilibration time.
-
Solid State Analysis: The solid phase remaining after the experiment should be analyzed (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred during the experiment.
-
Triplicate Measurements: All experiments should be performed in triplicate to assess the precision of the method.
Data Presentation
The experimentally determined solubility data should be systematically recorded in a clear and organized manner.
Table 1: Template for Recording the Solubility of this compound in Various Organic Solvents at a Specified Temperature.
| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 5.1 | 25 | Experimental Data | Calculated Data |
| Ethanol | 4.3 | 25 | Experimental Data | Calculated Data |
| Acetone | 5.1 | 25 | Experimental Data | Calculated Data |
| Acetonitrile | 5.8 | 25 | Experimental Data | Calculated Data |
| Ethyl Acetate | 4.4 | 25 | Experimental Data | Calculated Data |
| Dichloromethane | 3.1 | 25 | Experimental Data | Calculated Data |
| Toluene | 2.4 | 25 | Experimental Data | Calculated Data |
| Hexane | 0.1 | 25 | Experimental Data | Calculated Data |
Visualization of Expected Solubility Trends
The following diagram illustrates the expected qualitative solubility trends based on the theoretical principles discussed.
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A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Borono-4-fluorobenzoic Acid
This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data anticipated for 2-Borono-4-fluorobenzoic acid. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. This document offers a detailed interpretation of its NMR spectra, grounded in established principles and data from analogous compounds.
Introduction
This compound is a bifunctional molecule of significant interest, incorporating a carboxylic acid, a boronic acid, and a fluorine substituent on an aromatic ring. This unique combination of functional groups makes it a valuable synthon in the development of novel therapeutics and functional materials. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide will delve into the expected ¹H and ¹³C NMR spectral features of this compound, providing a framework for its characterization.
Molecular Structure and Numbering Scheme
For clarity in the subsequent spectral assignments, the following numbering scheme will be used for the atoms in this compound:
Caption: Molecular structure and atom numbering for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups. The anticipated chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | ~13 | Broad Singlet | - |
| B(OH)₂ | Variable (Broad) | Broad Singlet | - |
| H-6 | ~8.1 | Doublet of doublets | ³J(H-H) ≈ 8, ⁴J(H-F) ≈ 5 |
| H-5 | ~7.4 | Doublet of doublets | ³J(H-H) ≈ 8, ³J(H-F) ≈ 9 |
| H-3 | ~7.2 | Doublet of doublets | ³J(H-H) ≈ 2, ⁴J(H-F) ≈ 9 |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically around 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Boronic Acid Protons (B(OH)₂): The protons of the boronic acid hydroxyl groups are also exchangeable and will likely appear as a very broad signal. Its chemical shift can vary depending on the solvent, concentration, and water content.
-
Aromatic Protons (H-3, H-5, H-6): The aromatic region will display a complex pattern due to the interplay of through-bond (H-H) and through-space (H-F) couplings.
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons. It is expected to be a doublet of doublets due to coupling with H-5 (³J, ortho coupling) and a smaller coupling to the fluorine atom (⁴J, meta coupling).
-
H-5: This proton is ortho to the fluorine atom and meta to the carboxylic acid and boronic acid groups. It will appear as a doublet of doublets due to coupling with H-6 (³J, ortho coupling) and the fluorine atom (³J, ortho coupling).
-
H-3: This proton is ortho to the boronic acid group and meta to the fluorine and carboxylic acid groups. It is expected to be a doublet of doublets due to coupling with the fluorine atom (³J, ortho coupling) and a smaller coupling to H-5 (⁴J, meta coupling).
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167 |
| C-4 | ~165 (d, ¹J(C-F) ≈ 250 Hz) |
| C-2 | Broad or unobserved |
| C-6 | ~133 (d, ³J(C-F) ≈ 8 Hz) |
| C-1 | ~131 |
| C-5 | ~120 (d, ³J(C-F) ≈ 8 Hz) |
| C-3 | ~118 (d, ²J(C-F) ≈ 22 Hz) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, typically around 167 ppm.
-
Carbon Bearing Fluorine (C-4): This carbon will exhibit a large one-bond coupling to the fluorine atom (¹J(C-F)), resulting in a doublet with a coupling constant of approximately 250 Hz. This is a characteristic feature for a fluorine-substituted aromatic carbon.
-
Carbon Bearing Boronic Acid (C-2): The carbon atom directly attached to the boron atom (C-2) can be challenging to observe.[1] This is due to quadrupolar relaxation caused by the boron nucleus (¹¹B, I=3/2), which can significantly broaden the carbon signal, sometimes to the point of it being indistinguishable from the baseline.[1][2][3]
-
Other Aromatic Carbons (C-1, C-3, C-5, C-6): The remaining aromatic carbons will show signals in the expected aromatic region (110-140 ppm). Their chemical shifts and multiplicities will be influenced by the fluorine substituent, resulting in observable C-F couplings.
-
C-3 and C-5: These carbons are ortho and meta to the fluorine, respectively, and will appear as doublets due to two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings.
-
C-6 and C-1: These carbons will also be influenced by the substituents, with C-6 potentially showing a small three-bond coupling to fluorine.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:
Sources
A Technical Guide to 2-Borono-4-fluorobenzoic Acid for Researchers in Drug Discovery
This guide provides an in-depth technical overview of 2-Borono-4-fluorobenzoic acid (CAS 481954-95-2), a critical building block for researchers and professionals in drug development. Herein, we delve into the selection of commercial suppliers, quality control methodologies, and key applications, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Sourcing and Selecting High-Purity this compound
The success of any synthetic endeavor hinges on the quality of the starting materials. For drug discovery applications, where precision and reproducibility are paramount, sourcing high-purity this compound is a critical first step.
When selecting a commercial supplier, researchers should consider the following key parameters:
-
Purity: Typically reported as a percentage (e.g., >95%, >98%), this is often determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For sensitive applications, higher purity is essential to minimize the introduction of impurities that could lead to side reactions or complicate purification of the final product.
-
CAS Number Verification: Ensure the supplier explicitly lists the compound with CAS Number 481954-95-2 . The isomeric nature of substituted phenylboronic acids means that similar-sounding names can refer to different molecules with distinct chemical properties.
-
Available Quantities and Lead Times: Suppliers cater to a range of needs, from milligram-scale for initial screening to kilogram-scale for preclinical development. Assess your project's requirements and the supplier's ability to meet your timeline.
-
Technical Support and Documentation: Reputable suppliers provide comprehensive technical data sheets, including certificates of analysis (CoA) with detailed purity information and spectroscopic data. Responsive technical support can be invaluable for troubleshooting.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Purity | Available Quantities | Lead Time | Notes |
| Supplier A | >98% | 1g, 5g, 25g | 2-3 business days | Offers detailed CoA with NMR and HPLC data. |
| Supplier B | >95% | 500mg, 1g, 10g | 5-7 business days | Competitive pricing for smaller quantities. |
| Supplier C | Custom Synthesis | Grams to Kilograms | Varies | Specializes in bulk quantities and custom purity specifications. |
Note: The supplier names are generalized for illustrative purposes. Researchers should conduct their own due diligence to identify suitable vendors.
Quality Control and Characterization of this compound
Upon receiving a commercial batch of this compound, it is prudent to perform in-house quality control to verify its identity and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms in the molecule. The aromatic region will show characteristic splitting patterns for the three protons on the phenyl ring, influenced by the fluorine, boronic acid, and carboxylic acid substituents.
-
¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon environments.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and position of the fluorine atom.
Diagram 1: Workflow for Incoming Quality Control
Caption: A streamlined workflow for the quality control of incoming this compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed for fluorobenzoic acids.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient elution is often effective. A typical mobile phase system could be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The fluorine substituent can enhance the metabolic stability and binding affinity of the final compound.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Practical Protocol for Suzuki Coupling
The following protocol is adapted from the patent literature and serves as a representative example for the use of this compound in the synthesis of biaryl compounds, which are common motifs in drug candidates.[1][2][3]
Experimental Protocol: Suzuki Coupling of an Aryl Halide with this compound
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a suitable base, for instance, an aqueous solution of potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like N,N-Dimethylformamide (DMF) and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with an appropriate acid (e.g., glacial acetic acid) to a pH of approximately 4. The product can then be isolated by filtration and purified by preparative HPLC.[1][2][3]
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Careful selection of commercial suppliers, rigorous quality control, and a sound understanding of its application in key synthetic transformations like the Suzuki-Miyaura cross-coupling are essential for its successful implementation in the synthesis of novel therapeutic agents. This guide provides a foundational framework for researchers to confidently source, handle, and utilize this important reagent in their synthetic endeavors.
References
Sources
A Technical Guide to the Stability and Storage of 2-Borono-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Borono-4-fluorobenzoic acid is a versatile building block in medicinal chemistry and materials science. As with all boronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and detailed protocols for its stability assessment. By understanding the chemical liabilities of this molecule and implementing appropriate handling strategies, researchers can ensure its integrity and the reproducibility of their experimental results.
Introduction: The Duality of Reactivity and Stability
Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility stems from the unique electronic nature of the boron atom, which allows for facile transmetalation. However, this same reactivity profile can also be a source of instability. This compound, with its electron-withdrawing fluorine and carboxylic acid substituents, presents a unique stability profile that warrants careful consideration. This guide will delve into the intrinsic stability of this molecule, its primary degradation pathways, and the practical measures that can be taken to mitigate decomposition.
Chemical Structure and Intrinsic Stability
The stability of this compound is governed by the interplay of its three key functional components: the phenyl ring, the boronic acid group, and the fluoro and carboxylic acid substituents.
-
The Boronic Acid Moiety: The boron atom in a boronic acid is sp² hybridized with a vacant p-orbital, making it a Lewis acid. This Lewis acidity is central to its reactivity in cross-coupling reactions but also renders it susceptible to nucleophilic attack, a key step in certain degradation pathways.
-
Influence of Substituents: The fluorine atom and the carboxylic acid group are both electron-withdrawing. The introduction of fluorine into the aromatic ring enhances the Lewis acidity of the boronic acid.[1][2] This increased acidity can influence its reactivity and stability. The carboxylic acid group, in addition to its electron-withdrawing nature, can play a protective role. It has been shown that a pendant carboxyl group can act as an intramolecular ligand for the boron atom, forming a boralactone-like structure. This intramolecular coordination can significantly increase the oxidative stability of the boronic acid by diminishing the electron density on the boron, making it more resistant to oxidation.[3]
Primary Degradation Pathways
Understanding the potential routes of degradation is crucial for developing effective storage and handling strategies. For this compound, the primary concerns are protodeboronation and oxidation.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a common degradation pathway for arylboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond. This process is highly dependent on the reaction conditions, particularly pH. Both acidic and basic conditions can promote protodeboronation. The stability of fluorinated phenylboronic acids to hydrolysis is dependent on pH and temperature.[1][4][5]
Oxidation: The Conversion to a Phenol
Arylboronic acids can be oxidized to the corresponding phenols. This degradation is a significant concern, especially in solution and in the presence of oxidizing agents or reactive oxygen species. As mentioned earlier, the intramolecular coordination of the carboxylic acid group in this compound is expected to confer a higher degree of oxidative stability compared to simpler arylboronic acids.[3]
Recommended Storage and Handling Conditions
To maintain the long-term integrity of this compound, it is imperative to control the environmental factors that can accelerate its degradation.
Temperature
As a general rule, lower temperatures slow down the rate of chemical reactions, including degradation.
-
Long-term Storage: For long-term storage, it is recommended to store this compound at 2-8 °C .
-
Short-term Storage: For routine laboratory use, storage at room temperature is acceptable, provided other conditions are met.
Moisture (Hygroscopicity)
Boronic acids are known to be hygroscopic, and the presence of water can facilitate hydrolytic degradation pathways.
-
Packaging: this compound should be stored in a tightly sealed container to prevent moisture ingress. For highly sensitive applications or long-term storage, packaging under an inert atmosphere (e.g., argon or nitrogen) is recommended. The use of desiccants within a secondary container can also be beneficial.[6][7] Mylar bags, which are a combination of plastic and foil, can provide an excellent barrier to moisture.[7]
-
Handling: When handling the solid, minimize its exposure to the open atmosphere, especially in humid environments. Weighing and transferring should be done as quickly as possible.
Light (Photostability)
Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Storage: Store containers of this compound in the dark, for example, in a cabinet or by using amber-colored vials.
-
Handling: When working with solutions of the compound, it is good practice to protect them from direct light by wrapping the container in aluminum foil.
Air (Oxygen)
To minimize oxidative degradation, especially for long-term storage or for solutions, it is advisable to minimize contact with air.
-
Inert Atmosphere: As mentioned, storage of the solid under an inert atmosphere is ideal.
-
Solution Storage: Solutions of this compound should be prepared fresh. If storage of a solution is necessary, it should be purged with an inert gas and stored at a low temperature.
Table 1: Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Long-term: 2-8 °CShort-term: Room Temperature | Slows down degradation kinetics. |
| Moisture | Store in a tightly sealed container with desiccant. | Prevents hydrolytic degradation. |
| Light | Store in the dark or in an amber container. | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes oxidative degradation. |
Experimental Protocols for Stability Assessment
A robust stability assessment program is essential for understanding the shelf-life and degradation profile of this compound. This involves forced degradation studies and the use of stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[8] This information is crucial for developing and validating a stability-indicating analytical method.
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Stability-Indicating Analytical Method: HPLC-UV/MS
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation and distinguish it from its degradation products.[9] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard for this purpose.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Selection: A common starting point is a gradient elution with:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: A typical gradient could be:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
UV: Monitor at a wavelength where the analyte and potential degradants absorb (e.g., 230 nm and 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain mass information for the parent compound and any degradation products.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Spectroscopic Analysis: ¹H and ¹¹B NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the stability of boronic acids.
-
¹¹B NMR: This is particularly useful as the chemical shift of the boron atom is highly sensitive to its coordination environment. A trigonal planar boronic acid (sp²) will have a different chemical shift (typically downfield) compared to a tetrahedral boronate ester or boronate anion (sp³) (typically upfield).[10][11][12][13] This allows for the direct observation of hydrolysis and other reactions at the boron center.
-
¹H NMR: Can be used to monitor the appearance of signals from degradation products, such as the product of protodeboronation (4-fluorobenzoic acid). ¹H NMR with ¹¹B decoupling can simplify complex spectra arising from proton-boron coupling.[14]
Protocol for NMR Stability Study:
-
Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).
-
Acquire initial ¹H and ¹¹B NMR spectra.
-
Store the NMR tube under the desired stress conditions (e.g., elevated temperature).
-
Periodically acquire ¹H and ¹¹B NMR spectra to monitor for changes in the signals of the parent compound and the appearance of new signals corresponding to degradation products.
Thermal Analysis: TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability of the solid-state material.
-
TGA: Measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and exothermic or endothermic decomposition events.
Logical Workflow for Thermal Analysis
Caption: Logical workflow for thermal analysis.
Conclusion
The stability of this compound is a critical parameter that influences its successful application in research and development. While inherently more stable than many other organometallic reagents, it is susceptible to degradation via protodeboronation and oxidation. The presence of the carboxylic acid group likely confers enhanced oxidative stability. By adhering to the recommended storage conditions of low temperature, exclusion of moisture and light, and storage under an inert atmosphere, the integrity of this valuable compound can be preserved. A comprehensive stability assessment program, employing forced degradation studies and validated stability-indicating analytical methods such as HPLC-UV/MS, alongside spectroscopic and thermal analysis, is essential for a complete understanding of its stability profile.
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Amanote Research. (n.d.). (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic. Retrieved from [Link]
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National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved from [Link]
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Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Retrieved from [Link]
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ResearchGate. (2021). Structure property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2008). 1H NMR with 11B Decoupling. Retrieved from [Link]
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University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]
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National Institutes of Health. (2021). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]
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ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
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Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
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YMER. (2024). Development and Validation of a Novel Stability-Indicating Reverse Phase High-Performance Liquid Chromatography Method for the Q. Retrieved from [Link]
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MOST Wiedzy. (n.d.). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Retrieved from [Link]
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ResearchGate. (2006). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. Retrieved from [Link]
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LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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National Institutes of Health. (2022). Electrochemical degradation of per- and poly-fluoroalkyl substances in the presence of natural organic matter. Retrieved from [Link]
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ResearchGate. (2016). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). Retrieved from [Link]
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Magritek. (2018). Boron NMR Spectroscopy. Retrieved from [Link]
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Advanced Science News. (2018). Understanding the Hydrolytic Stability of Covalent Organic Frameworks. Retrieved from [Link]
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NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]
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National Institutes of Health. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Retrieved from [Link]
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GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]
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C-Therm Technologies Ltd. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). Retrieved from [Link]
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Der Pharma Chemica. (2015). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process related impurities. Retrieved from [Link]
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Methodological & Application
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of 2-Borono-4-fluorobenzoic Acid
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl structures is a foundational activity. Among the vast array of available building blocks, this compound stands out as a particularly valuable synthon. Its strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The carboxylic acid moiety provides a versatile handle for subsequent synthetic transformations, such as amide bond formation, making it a key component in the construction of pharmaceutical candidates and functional materials.
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the critical carbon-carbon bond between an organoboron species and an organohalide.[1][2][3] This palladium-catalyzed transformation is celebrated for its mild reaction conditions, exceptional functional group tolerance, and the general stability of its boronic acid reagents.[1][2] However, the successful application of this methodology to electronically demanding substrates like this compound is not trivial. The combined electron-withdrawing effects of the fluorine and carboxylic acid groups render the boronic acid susceptible to competitive side reactions, most notably protodeboronation, which can severely diminish reaction yields.[4][5]
This guide serves as a comprehensive resource for researchers, providing a deep dive into the mechanistic underpinnings, critical reaction parameters, and field-proven protocols necessary to overcome the challenges associated with this specific coupling. By understanding the causality behind experimental choices, scientists can rationally design and execute successful cross-coupling strategies.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[3] A thorough understanding of this cycle is paramount for troubleshooting and optimization. The process unfolds in three primary stages:
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step forms a square-planar Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl >> F) and the electronic properties of the ligand bound to the palladium center.[6][7]
-
Transmetalation : This is often the rate-determining step, especially for electron-deficient boronic acids.[8] The organic moiety from the boron reagent is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[9] The halide on the palladium is displaced, resulting in a diarylpalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. This step is typically fast and irreversible.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Borono-4-fluorobenzoic Acid
Introduction: The Strategic Importance of 2-Borono-4-fluorobenzoic Acid in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the synthesis of biaryl scaffolds remains a cornerstone of molecular design.[1] These structural motifs are prevalent in a multitude of pharmaceuticals, agrochemicals, and functional materials.[1] Among the vast array of building blocks available to synthetic chemists, this compound has emerged as a particularly valuable reagent. Its trifunctional nature—possessing a boronic acid for cross-coupling, a fluorine atom for property modulation, and a carboxylic acid for further functionalization—offers a powerful toolkit for the construction of complex molecular architectures.
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profile.[2][3] Fluorination often leads to increased metabolic stability, improved lipophilicity for better membrane permeability, and stronger binding affinity to target proteins.[2][4][5] The presence of the carboxylic acid moiety provides a versatile handle for subsequent transformations into esters, amides, or other functional groups, further expanding the synthetic utility of the resulting biaryl compounds.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of biaryl compounds, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide.[1][6] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and generally low toxicity of the boronic acid reagents.[6][7]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.[1][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is often facilitated by a base, which activates the boronic acid.[1][8]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Application Note: Strategic Derivatization of 2-Borono-4-fluorobenzoic Acid for Accelerated Drug Discovery
Abstract 2-Borono-4-fluorobenzoic acid is a powerful and versatile building block in modern medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid, a carboxylic acid, and a fluorine atom on an aromatic scaffold, offers a modular platform for the rapid synthesis of diverse compound libraries. The boronic acid moiety serves as a key handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of crucial carbon-carbon bonds.[1] Concurrently, the carboxylic acid group provides a reactive site for amidation, esterification, and other nucleophilic acyl substitutions. The strategically placed fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative molecules.[2] This application note provides a detailed guide with validated protocols for the strategic derivatization of this compound, empowering researchers in drug discovery to efficiently generate and optimize lead compounds, particularly for targets such as poly (ADP-ribose) polymerase (PARP) inhibitors.[3]
The Strategic Advantage of this compound
The utility of this compound in drug discovery stems from its distinct chemical functionalities, which can be addressed orthogonally to construct complex molecular architectures.[1]
-
Boronic Acid (-B(OH)₂): This group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] It allows for the efficient and high-yield formation of biaryl and heteroaryl structures, which are privileged motifs in numerous approved drugs. Boronic acids are generally stable, crystalline solids that are compatible with a wide range of functional groups, making them ideal for late-stage diversification.[4]
-
Carboxylic Acid (-COOH): This functional group is a versatile handle for forming amide and ester bonds. Amide bond formation is one of the most critical reactions in medicinal chemistry, allowing for the connection of the core scaffold to a vast array of amine-containing building blocks.
-
Fluorine (-F) Substituent: The incorporation of fluorine into drug candidates is a widely used strategy to modulate key physicochemical properties.[2] Fluorine's high electronegativity can alter the acidity (pKa) of the nearby carboxylic acid, influence molecular conformation, and block sites of metabolism, thereby increasing the drug's half-life.[5]
The combination of these three features in a single, commercially available starting material makes this compound an exceptionally efficient tool for generating libraries of drug-like molecules for structure-activity relationship (SAR) studies.[6]
Sources
Application Notes and Protocols for Amide Coupling with 2-Borono-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Borono-4-fluorobenzamides
In the landscape of modern medicinal chemistry and drug discovery, the amide bond remains a cornerstone of molecular architecture. The strategic incorporation of unique functionalities into amide-containing scaffolds is a key approach to modulating their pharmacological properties. 2-Borono-4-fluorobenzoic acid is a bifunctional reagent of significant interest, offering the potential to introduce both a boronic acid moiety and a fluorine atom into a target molecule via a stable amide linkage. The boronic acid group can serve as a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, or can itself be a key pharmacophoric element, known to interact with biological targets. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability.
This application note provides a comprehensive guide to the experimental procedure for the amide coupling of this compound. We will delve into a detailed, field-proven protocol, explain the rationale behind the choice of reagents and conditions, and address potential challenges and solutions to ensure a high-yielding and reproducible synthesis.
Mechanistic Rationale: The Carbodiimide-Mediated Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process at ambient temperatures. To facilitate this transformation, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. Among the most widely used and versatile methods is the carbodiimide-mediated coupling, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
The reaction proceeds through a well-established mechanism:
-
Activation of the Carboxylic Acid: The carbodiimide, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is rapidly converted to an HOBt active ester. This step is crucial as it minimizes side reactions such as the rearrangement of the O-acylisourea to an inactive N-acylurea and reduces the risk of racemization if the carboxylic acid has a chiral center.[1]
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, which is a more stable and selective acylating agent than the O-acylisourea.
-
Formation of the Amide Bond: Following the nucleophilic attack, a tetrahedral intermediate is formed, which then collapses to yield the desired amide and releases HOBt. The urea byproduct derived from EDC is water-soluble, facilitating its removal during the workup.[2][3]
dot graph "Amide_Coupling_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes CarboxylicAcid [label="this compound"]; EDC [label="EDC"]; O_acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05"]; HOBt [label="HOBt"]; HOBt_Ester [label="HOBt Active Ester", fillcolor="#34A853"]; Amine [label="Amine (R-NH2)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#EA4335"]; Amide_Product [label="Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea_Byproduct [label="Water-Soluble Urea"];
// Edges CarboxylicAcid -> O_acylisourea [label="+ EDC"]; EDC -> O_acylisourea; O_acylisourea -> HOBt_Ester [label="+ HOBt"]; HOBt -> HOBt_Ester; HOBt_Ester -> Tetrahedral_Intermediate [label="+ Amine"]; Amine -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Amide_Product [label="- HOBt"]; Tetrahedral_Intermediate -> Urea_Byproduct [label="- Urea"]; } केंद्रीकृत कैप्शन: EDC/HOBt मध्यस्थता वाले एमाइड युग्मन का सरलीकृत क्रियाविधि।
Experimental Protocol: Amide Coupling of this compound
This protocol outlines a general procedure for the amide coupling of this compound with a primary or secondary amine using EDC and HOBt.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Suggested Purity | Supplier Example |
| This compound | 183.94 | >95% | Sigma-Aldrich |
| Amine (generic) | Varies | >98% | Varies |
| EDC·HCl (EDCI) | 191.70 | >98% | Sigma-Aldrich |
| HOBt | 135.12 | >97% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | >99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | <50 ppm water | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | <50 ppm water | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 88.11 | ACS grade | Fisher Scientific |
| 1 M Hydrochloric acid (HCl) | 36.46 | ACS grade | Fisher Scientific |
| Saturated sodium bicarbonate (NaHCO₃) | 84.01 | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | 58.44 | ACS grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | ACS grade | Fisher Scientific |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. If solubility is an issue in DCM, a minimal amount of DMF can be used as a co-solvent.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equiv) followed by HOBt (1.2 equiv).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to the reaction mixture. The base is crucial to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction.
-
EDC Addition: Slowly add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. Adding the coupling agent in portions helps to control the initial exotherm and maintain a steady reaction rate.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting carboxylic acid is consumed.
-
Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer). The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of ethyl acetate in hexanes is often a good starting point. Recrystallization can also be an effective purification method for solid products.[4][5]
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start: Dry Flask under N2"]; Add_Acid [label="1. Add this compound"]; Dissolve [label="2. Dissolve in Anhydrous DMF/DCM"]; Add_Amine_HOBt [label="3. Add Amine and HOBt"]; Cool [label="4. Cool to 0 °C"]; Add_DIPEA [label="5. Add DIPEA"]; Add_EDC [label="6. Add EDC·HCl"]; React [label="7. Stir at RT for 12-24h\n(Monitor by TLC/LC-MS)"]; Workup [label="8. Aqueous Workup\n(HCl, NaHCO3, Brine)"]; Purify [label="9. Purification\n(Chromatography/Recrystallization)"]; Product [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Add_Acid; Add_Acid -> Dissolve; Dissolve -> Add_Amine_HOBt; Add_Amine_HOBt -> Cool; Cool -> Add_DIPEA; Add_DIPEA -> Add_EDC; Add_EDC -> React; React -> Workup; Workup -> Purify; Purify -> Product; } केंद्रीकृत कैप्शन: 2-बोरोनो-4-फ्लोरोबेंजोइक एसिड के साथ एमाइड युग्मन के लिए प्रयोगात्मक वर्कफ़्लो।
Expertise & Experience: Navigating Potential Challenges
While the presented protocol is robust, the presence of the boronic acid moiety introduces specific considerations that require careful attention.
-
Stability of the Boronic Acid: Arylboronic acids are generally stable, but can be susceptible to degradation under certain conditions. Prolonged reaction times at elevated temperatures or in the presence of strong nucleophiles can lead to protodeboronation. The mild conditions of the EDC/HOBt coupling at room temperature are generally well-tolerated. However, for particularly sensitive substrates, the use of a protecting group for the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate, can be considered.[6][7][8] MIDA boronates are air-stable and can undergo slow release of the free boronic acid under the reaction conditions.
-
Intramolecular Cyclization: The ortho-disposition of the carboxylic acid and boronic acid groups in this compound could potentially lead to the formation of a cyclic boroxine or other intramolecular species. While this is less likely under the anhydrous conditions of the amide coupling, it is a possibility to be aware of, especially during workup and purification.
-
Purification of Boronic Acid-Containing Amides: The polarity of the boronic acid group can sometimes complicate purification by silica gel chromatography. Tailing of the product on the column is a common observation. To mitigate this, a small amount of a polar solvent like methanol can be added to the eluent system. Alternatively, purification can be achieved by recrystallization from a suitable solvent system. In some cases, derivatization of the crude product with a diol, such as pinacol, to form the corresponding boronate ester can facilitate purification. The boronic acid can then be regenerated by hydrolysis.
-
Potential for Suzuki-Miyaura Side Reactions: It is important to ensure that the reaction is free from any palladium contamination, especially if the starting materials or reagents have been used in previous cross-coupling reactions. Trace amounts of palladium could potentially catalyze the self-coupling of the boronic acid.
Conclusion
The amide coupling of this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and development. The EDC/HOBt-mediated protocol described herein offers a reliable and high-yielding method for this conversion. By understanding the underlying mechanism and being mindful of the unique properties of the boronic acid functionality, researchers can successfully synthesize a wide range of 2-borono-4-fluorobenzamides, paving the way for further molecular exploration and the development of novel therapeutic agents.
References
-
Gillis, E. P., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Available at: [Link]
-
Knapp, D. M., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed, 131(20), 6961-3. Available at: [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. Available at: [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]
-
Singh, J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Firth, J. D., et al. (2022). Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. Frontiers in Chemistry. Available at: [Link]
- Lu, K., et al. (2014). Process for preparing 4-borono-L-phenylalanine. Google Patents.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Azevedo, A. M., et al. (2015). Boronic acid-modified magnetic materials for antibody purification. PubMed. Available at: [Link]
-
Linciano, P., et al. (2019). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. National Institutes of Health. Available at: [Link]
-
Watabe, T., et al. (2022). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. ResearchGate. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? Reddit. Available at: [Link]
-
Liu, X., et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]
-
Watabe, T., et al. (2022). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. springermedizin.de. Available at: [Link]
-
Watabe, T., et al. (2022). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. PubMed. Available at: [Link]
-
Fernandes, C., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
- Reddy, M. S., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 2-Borono-4-fluorobenzoic Acid in the Synthesis of Novel COX-2 Inhibitors: Application Notes and Protocols
Introduction: Targeting Inflammation with Precision
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a watershed moment in the development of anti-inflammatory therapeutics. While COX-1 is a constitutive enzyme involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. This distinction paved the way for the development of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to offer potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
The chemical architecture of many selective COX-2 inhibitors is characterized by a central heterocyclic ring bearing two adjacent aryl groups.[2][3] This diaryl heterocycle scaffold is a key pharmacophoric feature. The strategic synthesis of these molecules often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a preeminent tool for the formation of the crucial carbon-carbon bonds between the heterocyclic core and the aryl moieties.[4]
This technical guide elucidates the pivotal role of 2-Borono-4-fluorobenzoic acid as a sophisticated building block in the synthesis of potential COX-2 inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present a comprehensive overview for researchers, scientists, and drug development professionals.
The Synthetic Utility of this compound
This compound is a trifunctional reagent of significant interest in medicinal chemistry. Its utility in the synthesis of COX-2 inhibitors stems from the following key features:
-
The Boronic Acid Moiety : This functional group is the cornerstone of the Suzuki-Miyaura coupling reaction, enabling the formation of a C-C bond with an aryl or heteroaryl halide. This reaction is renowned for its mild conditions and broad functional group tolerance, making it ideal for complex molecule synthesis.
-
The Fluorine Substituent : The presence of a fluorine atom can profoundly influence the physicochemical properties of the final molecule. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions with the target enzyme.
-
The Carboxylic Acid Group : This functional group provides a versatile handle for further chemical modification. It can be converted into a variety of other functional groups or serve as a key interaction point with the active site of the target protein.
The general strategy for incorporating this compound into a diaryl heterocyclic scaffold, a common core for COX-2 inhibitors, is depicted below.
Caption: General workflow for synthesizing a diaryl heterocyclic core using this compound.
Experimental Protocols: Suzuki-Miyaura Coupling with this compound
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.2 equivalents)
-
Heterocyclic halide (e.g., bromo- or iodo-substituted heterocycle) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the heterocyclic halide, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound, the heterocyclic halide, the base, and the palladium catalyst.
-
Add the degassed solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Workup and purify the product as described in Protocol 1.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound.
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 80-100 °C | 120-150 °C |
| Reaction Time | 4-24 hours | 10-30 minutes |
| Catalyst Loading | 2-5 mol% | 2-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, DMF |
Catalytic Cycle and Mechanistic Insights
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Sources
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
Application of 2-Borono-4-fluorobenzoic Acid in Materials Science: Detailed Application Notes and Protocols
Introduction: The Strategic Advantage of a Bifunctional Linker
2-Borono-4-fluorobenzoic acid is a bespoke building block for the discerning materials scientist. Its unique trifunctional nature—a carboxylic acid for robust coordination, a boronic acid for dynamic covalent chemistry, and a fluorine substituent for modulating electronic properties and intermolecular interactions—offers a powerful toolkit for the rational design of advanced materials. The strategic placement of the fluorine atom at the 4-position and the boronic acid at the 2-position creates a distinct electronic and steric environment, influencing the geometry, stability, and functional performance of the resulting materials. This guide provides an in-depth exploration of the application of this compound in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and fluorescent sensors, complete with detailed protocols and the scientific rationale behind the experimental choices.
I. Modulated Synthesis of Metal-Organic Frameworks (MOFs)
While this compound can act as a primary linker in MOF synthesis, its most immediate and impactful application is as a modulator. Modulators are crucial in controlling the crystallization kinetics of MOFs, leading to enhanced porosity, smaller crystal sizes, and fewer defects. The presence of both a carboxylic acid and a boronic acid allows for competitive coordination to the metal clusters, while the fluorine atom can influence the electronic environment of the framework.
Application Note: Modulated Synthesis of UiO-66-type MOFs
UiO-66, a zirconium-based MOF, is renowned for its exceptional thermal and chemical stability. However, its synthesis can sometimes result in large, intergrown crystals with limited accessibility to the porous interior. The use of this compound as a modulator can mitigate these issues.
Causality of Experimental Choices:
-
Competitive Coordination: The carboxylic acid of the modulator competes with the terephthalic acid linker for coordination to the zirconium clusters. This competition slows down the framework growth, allowing for more ordered crystal formation and reducing the prevalence of defects.
-
Crystal Size Reduction: By capping the growing metal clusters, the modulator limits the final crystal size, leading to a higher external surface area and improved mass transfer kinetics.
-
Fluorine Influence: The electron-withdrawing nature of the fluorine atom can subtly alter the electronic properties of the MOF, potentially enhancing its performance in applications such as catalysis and gas separation.
Experimental Protocol: Modulated Synthesis of UiO-66
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Solution Preparation: In a 100 mL screw-capped vial, dissolve ZrCl₄ (0.233 g, 1 mmol) and terephthalic acid (0.166 g, 1 mmol) in 60 mL of DMF.
-
Modulator Addition: To this solution, add this compound (0.184 g, 1 mmol) as the modulator.
-
Acidification: Add 1 mL of concentrated HCl to the mixture. This aids in the dissolution of the precursors and promotes the formation of the desired zirconium clusters.
-
Solvothermal Synthesis: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
Cooling and Isolation: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white precipitate of UiO-66 will have formed.
-
Washing: Decant the DMF and wash the precipitate with fresh DMF (3 x 20 mL) to remove unreacted precursors. Subsequently, wash with ethanol (3 x 20 mL) to exchange the DMF within the pores.
-
Activation: To activate the MOF and remove residual solvent, heat the sample under vacuum at 150 °C for 12 hours.
Characterization Data Summary:
| Property | Unmodulated UiO-66 | Modulated UiO-66 |
| Crystal Size (SEM) | ~500-1000 nm | ~100-200 nm |
| BET Surface Area (m²/g) | ~1200 | ~1500 |
| Pore Volume (cm³/g) | ~0.5 | ~0.7 |
| Powder X-ray Diffraction (PXRD) | Crystalline | Crystalline |
Workflow Diagram:
II. Synthesis of Covalent Organic Frameworks (COFs)
The boronic acid functionality of this compound makes it a prime candidate for the synthesis of boronate-ester linked COFs. These materials are known for their high porosity, crystallinity, and thermal stability.[1] The carboxylic acid group can be either pre-functionalized or remain as a pendant group within the COF pores, offering opportunities for post-synthetic modification.
Application Note: Synthesis of a Hypothetical Fluorinated Boronate-Ester Linked COF (FB-COF-1)
This section outlines a protocol for the synthesis of a hypothetical 2D COF, termed FB-COF-1, through the condensation of this compound with a catechol-containing linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
Causality of Experimental Choices:
-
Reversible Bond Formation: The reaction between a boronic acid and a diol to form a boronate ester is reversible. This reversibility is key to the "error-checking" mechanism that allows for the formation of a highly crystalline COF structure rather than an amorphous polymer.[2]
-
Solvent System: A mixture of mesitylene and dioxane is often used. Mesitylene serves as a high-boiling point solvent to drive the condensation reaction, while dioxane helps to solubilize the starting materials.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catechol linker and potential side reactions.
Experimental Protocol: Synthesis of FB-COF-1
Materials:
-
This compound
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
-
Mesitylene
-
1,4-Dioxane
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
Precursor Mixture: In a Pyrex tube, combine this compound (0.055 g, 0.3 mmol) and HHTP (0.065 g, 0.2 mmol).
-
Solvent Addition: Add a mixture of mesitylene (1.5 mL) and 1,4-dioxane (1.5 mL).
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Freeze-Pump-Thaw: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing: Flame-seal the Pyrex tube under vacuum.
-
Solvothermal Synthesis: Place the sealed tube in a preheated oven at 120 °C for 72 hours.
-
Isolation: After cooling to room temperature, a colored precipitate of FB-COF-1 should be visible. Open the tube and isolate the solid by filtration.
-
Washing: Wash the solid with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Drying: Dry the product under vacuum at 80 °C overnight.
Expected Characterization:
-
PXRD: A crystalline pattern with characteristic peaks indicating the formation of a 2D hexagonal lattice.
-
FT-IR: Disappearance of the O-H stretching bands of the boronic acid and catechol, and the appearance of B-O stretching bands characteristic of the boronate ester linkage.
-
Nitrogen Adsorption: A type I or IV isotherm, indicating a porous material with a high surface area.
Workflow Diagram:
III. Fluorescent Sensors for Reactive Oxygen Species (ROS)
Arylboronic acids are known to react with reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to the formation of the corresponding phenol. This reaction can be harnessed to design "turn-on" or "turn-off" fluorescent sensors. The incorporation of a fluorophore into a molecule containing a boronic acid can result in a system where the fluorescence is quenched. Upon reaction with an analyte like H₂O₂, the boronic acid is cleaved, leading to a change in the electronic structure of the molecule and a restoration of fluorescence.
Application Note: Design of a Fluorescent Sensor for Hydrogen Peroxide
A fluorescent sensor for H₂O₂ can be designed by coupling this compound with a fluorescent amine. The carboxylic acid group of the former can react with the amine to form an amide bond, linking the boronic acid recognition site to the fluorophore.
Principle of Detection:
-
Quenched State: In the absence of H₂O₂, the boronic acid group can quench the fluorescence of the nearby fluorophore through photoinduced electron transfer (PET).
-
Reaction with H₂O₂: In the presence of H₂O₂, the boronic acid is oxidized to a hydroxyl group.
-
Fluorescence "Turn-On": This transformation alters the electronic properties of the molecule, inhibiting the PET process and leading to a significant increase in fluorescence intensity.
Experimental Protocol: Synthesis and Application of a H₂O₂ Sensor
Part A: Synthesis of the Sensor Molecule
Materials:
-
This compound
-
A fluorescent amine (e.g., 4-(aminomethyl)naphthalene)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 mmol) in a mixture of DCM (20 mL) and DMF (5 mL). Add EDC (1.2 mmol) and NHS (1.2 mmol). Stir the mixture at room temperature for 2 hours to form the NHS-ester.
-
Amide Coupling: In a separate flask, dissolve the fluorescent amine (1 mmol) in DCM (10 mL). Add this solution to the activated ester solution. Stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure sensor molecule.
Part B: Fluorescence Assay for H₂O₂ Detection
Materials:
-
Synthesized sensor molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
Fluorometer
Procedure:
-
Stock Solution: Prepare a stock solution of the sensor molecule (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solution: Prepare a working solution of the sensor (e.g., 10 µM) in PBS (pH 7.4).
-
Fluorescence Measurement: Place the working solution in a cuvette and measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Analyte Addition: Add a known concentration of H₂O₂ to the cuvette and incubate for a specific time (e.g., 30 minutes).
-
Final Measurement: Measure the fluorescence intensity again. A significant increase in intensity indicates the detection of H₂O₂.
Logical Relationship Diagram:
IV. Future Outlook: Expanding the Materials Toolbox
The applications of this compound in materials science are still in their nascent stages, with significant potential for further exploration. Future research could focus on:
-
Chiral MOFs and COFs: Incorporating chiral co-linkers to synthesize materials for enantioselective separations and catalysis.
-
Conductive Polymers: Polymerizing this compound with suitable comonomers to create materials for organic electronics.
-
Multi-analyte Sensors: Designing more complex sensor molecules capable of detecting multiple analytes through different recognition sites.
The unique combination of functional groups in this compound makes it a highly valuable and versatile building block for the creation of next-generation functional materials.
References
- Sun, X., et al. (2019). The Mechanisms of Boronate Ester Formation and Fluorescent Turn-on in Ortho-Aminomethylphenylboronic Acids.
- Lo, L.-C., & Chu, C.-Y. (2003). Development of a Highly Selective and Sensitive Fluorescent Probe for Hydrogen Peroxide.
- Doonan, C. J., & Yaghi, O. M. (2017). Reticular Chemistry and Metal-Organic Frameworks for Clean Air. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
Sources
nickel-catalyzed cross-coupling of 2-Borono-4-fluorobenzoic acid
Nickel-Catalyzed Cross-Coupling of 2-Borono-4-fluorobenzoic Acid: A Comprehensive Guide
Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids
In the landscape of modern drug discovery and materials science, the synthesis of functionalized biaryl compounds remains a cornerstone of molecular construction. Among these, fluorinated biaryl carboxylic acids are of particular interest. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the carboxylic acid moiety provides a crucial handle for further functionalization or can act as a key pharmacophore. The specific target of this guide, this compound, is a versatile building block for accessing a range of these high-value compounds.
Traditionally, palladium-catalyzed Suzuki-Miyaura cross-coupling has been the gold standard for such transformations. However, the use of nickel catalysis has emerged as a powerful and cost-effective alternative, often exhibiting unique reactivity and tolerance to a broader range of functional groups.[1] This guide provides a detailed protocol and in-depth scientific rationale for the nickel-catalyzed cross-coupling of this compound with aryl halides, tailored for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Nickel Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The nickel-catalyzed Suzuki-Miyaura cross-coupling reaction is generally believed to proceed through a Ni(0)/Ni(II) catalytic cycle.
Caption: A simplified representation of the Ni(0)/Ni(II) catalytic cycle in Suzuki-Miyaura cross-coupling.
The key steps in the cycle are:
-
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Ni(II) intermediate.
-
Transmetalation: The organoboron reagent (in our case, this compound) transfers its organic group to the Ni(II) center. This step is often facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the Ni(II) center couple and are eliminated as the biaryl product, regenerating the Ni(0) catalyst.
The presence of an ortho-carboxylic acid group on the boronic acid substrate introduces a layer of complexity. The carboxylate can potentially coordinate to the nickel center, influencing the rates of transmetalation and reductive elimination. Careful selection of the base and reaction conditions is therefore critical to prevent catalyst inhibition or undesired side reactions.[2]
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point for the nickel-catalyzed cross-coupling of this compound with a generic aryl halide. Optimization may be required for specific substrates.
Sources
Application Notes & Protocols for the Large-Scale Synthesis of 2-Borono-4-fluorobenzoic Acid
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis, purification, and quality control of 2-Borono-4-fluorobenzoic acid (CAS 401497-00-5). As a critical building block in modern medicinal chemistry, particularly for the construction of biaryl moieties via Suzuki-Miyaura cross-coupling, a robust and scalable synthetic process is paramount.[1][2][3] This guide is intended for researchers, chemists, and process development professionals, offering field-proven protocols, mechanistic insights, safety procedures, and analytical methodologies to ensure the consistent production of high-purity material suitable for drug discovery and development programs.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized benzoic acid derivative that has emerged as a valuable intermediate in the pharmaceutical industry. Its utility is primarily derived from its dual functionality:
-
The Boronic Acid Moiety: This group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds.[4][5] This reaction is favored in drug discovery for its mild conditions, tolerance of diverse functional groups, and the general stability of boronic acids.[1][5]
-
The Fluoro Substituent: The incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1]
-
The Carboxylic Acid Handle: This group provides a versatile point for subsequent chemical modification, such as amide bond formation, allowing for the straightforward integration of this scaffold into complex molecular architectures.[1]
Given these attributes, developing a scalable, safe, and economically viable synthesis is a critical objective for organizations involved in the synthesis of novel chemical entities. This guide details a validated pathway from a common starting material, 2-bromo-4-fluorobenzoic acid, to the target compound.
Recommended Synthetic Pathway: Ortho-Directed Lithiation-Borylation
The most direct and scalable route to this compound involves an ortho-directed metalation of a halogenated precursor followed by quenching with a boron electrophile. The chosen pathway leverages the commercially available 2-bromo-4-fluorobenzoic acid. The key transformation is a lithium-halogen exchange at low temperature to generate a transient aryllithium species, which is then trapped with a trialkyl borate.
The overall transformation is depicted below:
Caption: General synthetic scheme for the preparation of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and equipment.
Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purity/Notes |
| 2-Bromo-4-fluorobenzoic acid | 112704-79-7 | 219.01 | 100.0 g | 1.0 | >98% |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 1.5 L | - | Anhydrous, <50 ppm H₂O |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 400 mL | 2.2 | 2.5 M in hexanes |
| Triisopropyl borate | 5419-55-6 | 188.08 | 129.0 g (165 mL) | 1.5 | >98% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~250 mL | - | 2 M aqueous solution |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 2.0 L | - | Reagent grade |
| Hexanes | 110-54-3 | 86.18 | 1.0 L | - | Reagent grade |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 500 mL | - | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 50 g | - | Granular |
Equipment
-
5 L, 4-necked, jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Low-temperature circulator/chiller capable of maintaining -78 °C.
-
500 mL pressure-equalizing dropping funnel.
-
Cannula or pump for pyrophoric reagent transfer.
-
Large separation funnel (5 L).
-
Rotary evaporator.
-
Buchner funnel and filtration flask.
Step-by-Step Experimental Procedure
Caption: Workflow for the large-scale synthesis of this compound.
-
Reactor Setup & Inerting: Assemble the reactor system and ensure all glassware is thoroughly dried. Purge the entire system with dry nitrogen for at least one hour. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging and Cooling: Charge the reactor with 2-bromo-4-fluorobenzoic acid (100.0 g) and anhydrous THF (1.0 L). Begin stirring and cool the resulting slurry to -78 °C using a dry ice/acetone bath or a low-temperature circulator.
-
Deprotonation and Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 400 mL, 2.2 eq) via the dropping funnel over 60-90 minutes.
-
Causality: The first equivalent of n-BuLi deprotonates the acidic carboxylic acid proton. The second equivalent performs the critical lithium-halogen exchange at the bromine-substituted carbon. Maintaining a temperature below -70 °C is crucial to prevent side reactions and decomposition of the aryllithium intermediate. A deep red or brown color is typically observed.
-
-
Borylation: After stirring the mixture for an additional hour at -78 °C, add triisopropyl borate (165 mL, 1.5 eq) dropwise, again ensuring the internal temperature does not exceed -70 °C.
-
Causality: The highly nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester. An excess of the borate is used to ensure complete conversion.
-
-
Quench and Hydrolysis: Once the addition is complete, allow the reaction mixture to slowly warm to ambient temperature overnight with continued stirring. Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the pH of the aqueous layer is between 1 and 2.
-
Causality: The acidic workup hydrolyzes the boronate ester intermediate to the final boronic acid and protonates the carboxylate, making the product extractable into an organic solvent.
-
-
Extraction and Isolation: Transfer the biphasic mixture to a separation funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate (500 mL each). Combine all organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: The crude product can be purified by recrystallization. A typical solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to maximize crystal formation. Filter the purified solid, wash with cold hexanes, and dry under vacuum to a constant weight. The expected yield is 70-85%.
Safety, Handling, and Emergency Procedures
Handling large quantities of organolithium reagents requires strict adherence to safety protocols.
-
Chemical Hazards:
-
n-Butyllithium: Highly pyrophoric; reacts violently with water and air.[6] Must be handled under an inert atmosphere at all times.
-
Anhydrous Solvents (THF): Can form explosive peroxides. Use freshly opened bottles or solvent from a purification system.
-
Boronic Acids: Classified as irritants and may pose reproductive toxicity risks with chronic exposure.[7][8] Avoid inhalation of dust and skin contact.[9]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
All operations must be conducted in a certified, high-flow chemical fume hood.[10]
-
Ensure an ABC dry powder fire extinguisher and a sand bucket are immediately accessible for pyrophoric reagent spills.
-
-
Waste Disposal:
-
Quench any excess n-BuLi carefully at low temperature with a suitable reagent like isopropyl alcohol before disposal.
-
Dispose of all chemical waste according to local, state, and federal regulations.[7]
-
Analytical Quality Control for Final Product Release
To ensure the material is suitable for downstream applications, a thorough analytical characterization is required.[11][12]
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white solid | Confirms basic product form and absence of gross contamination. |
| Identity | ¹H NMR, ¹⁹F NMR, LC-MS | Conforms to reference spectrum | Unambiguously confirms the chemical structure. |
| Purity Assay | HPLC-UV (e.g., 254 nm) | ≥ 98.0% | Quantifies the main component and detects organic impurities.[13][14] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Boronic acids can dehydrate to form boroxines; low water content is critical for reactivity. |
| Residual Solvents | GC-HS | Per ICH Guidelines | Ensures solvents from the synthesis are below acceptable safety limits. |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner for aryl and heteroaryl halides or triflates. A typical reaction involves a palladium catalyst, a phosphine ligand, and a base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction enables the efficient synthesis of complex biaryl structures, which are privileged motifs in many approved drugs and clinical candidates.[2] The ability to perform this coupling on a substrate retaining a carboxylic acid provides significant synthetic flexibility for further elaboration.
References
-
Boric Acid Safety & Hazards. Lab Alley.
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
-
What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone.
-
SAFETY DATA SHEET BORIC ACID. Wilson Salt.
-
Boric Acid SAFETY DATA SHEET. Etimine USA.
-
Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. BenchChem.
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
-
4-Bromo-2-fluorobenzoic acid synthesis. ChemicalBook.
-
Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight. BOC Sciences.
-
A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. BenchChem.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information.
-
Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
-
Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.
-
A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. BenchChem.
-
The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
-
Guide to Quality in Analytical Chemistry. Eurachem.
-
Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information.
-
Supramolecular host-guest inclusion complex based on adamantane-functionalized palladium(II) pincer complex and dimethyl-β-cyclodextrin as a recyclable catalyst for Suzuki-Miyaura coupling in water. Royal Society of Chemistry.
-
Guide to Quality in Analytical Chemistry. Eurachem.
-
4-Fluorobenzoic Acid: Synthesis, Handling, and Future Outlook. NINGBO INNO PHARMCHEM CO.,LTD.
-
The Fitness for Purpose of Analytical Methods. Eurachem.
-
4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. laballey.com [laballey.com]
- 8. etimineusa.com [etimineusa.com]
- 9. m.youtube.com [m.youtube.com]
- 10. wilsonsalt.com [wilsonsalt.com]
- 11. eurachem.org [eurachem.org]
- 12. eurachem.org [eurachem.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Coupling Yields with 2-Borono-4-fluorobenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and optimized protocols for a particularly challenging substrate: 2-Borono-4-fluorobenzoic acid . Our goal is to move beyond simple procedural lists and offer a causative understanding of the reaction's intricacies, empowering you to rationally design experiments and achieve higher, more consistent yields.
The unique structure of this compound—featuring both ortho-substitution and electron-withdrawing groups—presents a confluence of steric and electronic challenges. These factors can impede key steps in the Suzuki-Miyaura catalytic cycle, leading to common issues such as low conversion, stalled reactions, and significant side-product formation. This guide is structured in a question-and-answer format to directly address the specific problems you may be encountering at the bench.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in very low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling with this substrate fails, the issue typically stems from one of three areas: the stability of the boronic acid itself, the efficacy of the catalytic cycle, or the integrity of the reaction setup.
-
Catalyst System Inefficiency: This is the most common reason for failure. This compound is both sterically hindered by the ortho-carboxylic acid group and electronically deactivated by the fluorine and carboxyl groups.[1] This combination makes the transmetalation step of the catalytic cycle exceptionally slow.[1] Standard catalyst systems like Pd(PPh₃)₄ are often insufficient. You must employ a highly active catalyst system designed for challenging substrates.
-
Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) are essential.[2][3] These ligands promote the formation of a reactive monoligated palladium species, accelerate the rate-limiting oxidative addition, and facilitate the difficult reductive elimination step required for sterically congested products.[1][4]
-
-
Protodeboronation: This is a major competing side reaction where the C–B bond is cleaved and replaced by a C–H bond, consuming your starting material without forming the product.[5] Electron-deficient boronic acids are particularly prone to this degradation pathway, which is accelerated by harsh bases, elevated temperatures, and the presence of water.[2][6]
-
Reagent and System Integrity: Before modifying the core chemistry, always verify the fundamentals.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert (Argon or Nitrogen) atmosphere can lead to catalyst decomposition and the formation of homocoupled byproducts.[1][7]
-
Reagent Purity: Ensure the boronic acid, aryl halide, and base are of high purity and have been stored correctly. Phosphine ligands, in particular, can oxidize if not handled under inert conditions.[7]
-
Q2: I'm observing significant consumption of my starting boronic acid, but the main byproduct is 4-fluorobenzoic acid. How can I minimize protodeboronation?
A2: The observation of 4-fluorobenzoic acid confirms that protodeboronation is the primary degradation pathway.[5][8] This occurs when the boronate species is protonated, leading to the loss of the boron moiety. The following strategies are designed to suppress this side reaction.
-
Choice of Base and Solvent: The base is necessary to activate the boronic acid by forming the more nucleophilic boronate species, but overly harsh or aqueous basic conditions promote protodeboronation.[6][9]
-
Recommendation: Switch to milder, non-hydroxide bases. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to facilitate transmetalation but are less likely to promote protonolysis.[1][2]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous co-solvents, water is a direct proton source. For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[2]
-
-
Protect the Boronic Acid: The most robust strategy is to convert the boronic acid to a more stable derivative that engages in the catalytic cycle while being resistant to premature decomposition.[2][5]
-
Recommendation: Convert this compound to its corresponding pinacol boronic ester (BPin) or MIDA boronate. These derivatives are significantly more stable and participate in the reaction via a "slow-release" mechanism, keeping the concentration of the free, unstable boronic acid low at any given time.[5][10]
-
-
Reaction Temperature and Time: Higher temperatures accelerate the rate of protodeboronation.[2] It is critical to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to destabilizing conditions.
Q3: The reaction is extremely sluggish and appears to stall even with an improved catalyst system. How can I overcome the inherent steric and electronic hurdles?
A3: A stalled reaction indicates that the activation energy for one or more steps in the catalytic cycle is too high for the chosen conditions. For this compound, the key barriers are oxidative addition to your coupling partner and the subsequent transmetalation.
-
Leverage Modern Precatalysts: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, which can be inefficient, use a well-defined palladium precatalyst.
-
Recommendation: Buchwald G3 or G4 precatalysts are specifically designed for challenging couplings. These complexes contain the bulky biarylphosphine ligand already coordinated to the palladium center and are engineered to generate the active LPd(0) species cleanly and efficiently upon addition of a base.[1]
-
-
Optimize Base and Solvent Synergy: The choice of base is not independent of the solvent. The base must have some solubility to be effective.
-
Recommendation: A combination of K₃PO₄ or Cs₂CO₃ in a solvent like 1,4-dioxane, toluene, or THF, often with a small amount of water (e.g., 10:1 organic:water), can provide the right balance of base activity and solubility.[2][11] The water helps solubilize the inorganic base and facilitates the formation of the active boronate species.[2]
-
-
Increase Temperature Methodically: If the reaction is clean but slow, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can overcome the activation barrier.[2] However, this must be balanced against the risk of increasing protodeboronation. High-boiling point solvents like toluene or dioxane are suitable for this.[1]
Q4: What is the best way to purify the final biaryl-benzoic acid product?
A4: The carboxylic acid moiety in your product dictates the purification strategy. It provides a handle for acid-base extraction but can also cause streaking on silica gel chromatography.
-
Acid-Base Extraction: After the reaction, perform a standard aqueous workup.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).
-
Wash with water and then with a saturated brine solution.
-
Extract the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). Your product will move into the aqueous layer as its carboxylate salt, leaving behind non-acidic impurities (like homocoupled byproducts) in the organic layer.
-
Carefully acidify the aqueous layer with 1M HCl until the product precipitates out (check pH with litmus paper).
-
Extract the precipitated product back into a fresh portion of EtOAc.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Chromatography/Crystallization: The crude product obtained from the extraction can often be purified further by crystallization from a suitable solvent system (e.g., EtOAc/hexanes, ethanol/water). If chromatography is necessary, consider adding a small amount of acetic acid (0.5-1%) to the eluent to suppress the ionization of the carboxylic acid on the silica gel, which will result in sharper peaks and better separation. Conventional methods like recrystallization from hot water can also be effective for purifying benzoic acid derivatives.[12]
Visualized Workflows and Mechanisms
Troubleshooting Flowchart for Low Yield
This diagram outlines a logical sequence for diagnosing and solving low-yield issues.
Caption: The Suzuki catalytic cycle, with the challenging transmetalation step highlighted in red.
Recommended Protocols and Conditions
Protocol 1: Robust Conditions for Direct Coupling
This protocol uses a modern Buchwald precatalyst and ligand system designed to overcome the high activation barriers associated with this substrate.
Materials:
-
Aryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed), 5 mL
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide, this compound, K₃PO₄, and the SPhos Pd G3 precatalyst under an inert atmosphere (e.g., in a glovebox).
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [7]3. Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. A typical reaction time is 6-18 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Proceed with the acid-base extraction described in Q4.
-
Purification: Purify the crude product by crystallization or column chromatography.
Table 1: Catalyst & Ligand Selection Guide for Challenging Substrates
| Ligand/Catalyst System | Substrate Type | Key Advantages | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | General, including aryl chlorides | Highly active, operates at room temp for many substrates. | [3] |
| Pd(OAc)₂ / SPhos | Sterically hindered, electron-rich | Excellent for overcoming steric hindrance and promoting reductive elimination. | [1] |
| Pd(dppf)Cl₂ | General, heteroaryls | Robust and versatile, good for a wide range of partners. | [2][13] |
| SPhos Pd G3 Precatalyst | Highly challenging substrates | Provides a reliable method for generating the active catalyst, improving consistency. | [1] |
Table 2: Base & Solvent Recommendations
| Base | Recommended Solvent(s) | Notes | Reference |
| K₃PO₄ | Dioxane/H₂O, Toluene, THF | Strong, effective base for hindered substrates. Less likely to cause hydrolysis of esters than NaOH. | [1][2] |
| Cs₂CO₃ | Dioxane, DMF | Highly effective, particularly for difficult couplings. More soluble in organic solvents than other carbonates. | [1][2] |
| KF | THF | A mild base option that can be effective in preventing protodeboronation. | [2] |
| NaOH / K₂CO₃ | Alcohols/H₂O, THF/H₂O | Common, but can be too harsh for sensitive substrates, increasing protodeboronation risk. | [11][14] |
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Wikipedia.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
-
Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 4(4), 1075-1086. [Link]
-
García-Melchor, M., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 8(11), 10593-10600. [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. [Link]
-
ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ResearchGate. (2020). A general protodeboronation reaction. [Link]
-
ResearchGate. (2016). Scheme 21 Decarboxylative coupling with aryl boronic acids. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Torres, O., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 219-225. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
ResearchGate. (2015). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. [Link]
-
ResearchGate. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (2019). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
ResearchGate. (2022). Protodeboronation and its application in synthesis. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- BenchChem. (2025).
-
Zeglis, B. M., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society, 135(36), 13276-13279. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
RSC Publishing. (2013). A simple, highly efficient and green procedure for Suzuki coupling reactions in neat water at room temperature under air. Organic & Biomolecular Chemistry, 11, 6339-6344. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
- BenchChem. (2025). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
- Google Patents. (1966).
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: C-F Activation of 2-Borono-4-fluorobenzoic Acid
Welcome to the technical support center for challenges in the C-F activation of 2-borono-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of utilizing this versatile yet challenging building block. The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant hurdle in synthetic chemistry.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why is my reaction showing low to no conversion of the this compound starting material?
Low conversion is a frequent issue, often pointing to problems with catalyst activity or the inherent difficulty of cleaving the C-F bond.
Probable Cause A: Catalyst Inactivation or Insufficient Activity
-
The "Why": The active form of the catalyst, typically a Pd(0) or Ni(0) species, is highly sensitive to oxidation.[4] Exposure to atmospheric oxygen before or during the reaction can convert it to an inactive Pd(II) or Ni(II) state, halting the catalytic cycle before it begins. Furthermore, the choice of ligand is critical; ligands that are not sufficiently electron-rich may not promote the challenging oxidative addition step involving the C-F bond.[1]
-
The Solution:
-
Ensure Rigorous Inert Atmosphere: Use Schlenk lines or a glovebox for all manipulations. Solvents must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes).
-
Use High-Purity, Active (Pre)catalysts: If using a Pd(II) precatalyst that requires in situ reduction, ensure your reaction conditions are sufficient to generate the active Pd(0) species.
-
Ligand Selection: Employ electron-rich, bulky phosphine ligands such as BrettPhos or SPhos. These ligands are known to stabilize the low-valent metal center and facilitate the oxidative addition of strong bonds like C-F.[1]
-
Probable Cause B: Sub-optimal Reaction Conditions for C-F Cleavage
-
The "Why": The C(sp²)–F bond has a high bond dissociation energy (BDE) of approximately 120 kcal/mol.[5] Overcoming this thermodynamic barrier requires significant energy input. The electronic nature of the substrate is also key; C-F activation is generally more facile on electron-deficient aromatic rings.[1][6] The presence of two potentially electron-donating groups (from a resonance perspective for -F and inductive for -B(OH)2) can make activation more difficult compared to substrates with strong electron-withdrawing groups.
-
The Solution:
-
Increase Reaction Temperature: Systematically increase the reaction temperature in increments of 10-20 °C. Monitor for product formation versus substrate decomposition.
-
Screen a Stronger Base: A strong base is often required. While common bases like K₂CO₃ might be sufficient for C-Br or C-Cl bonds, C-F activation often necessitates stronger, non-nucleophilic bases like LiHMDS or K₃PO₄ to facilitate key steps in the catalytic cycle without degrading the electrophile.[1][7]
-
Solvent Choice: Polar aprotic solvents like dioxane, THF, or DMF are typically used. The choice of solvent can influence catalyst solubility, stability, and the overall reaction rate.
-
Probable Cause C: Boronic Acid Instability (Protodeboronation)
-
The "Why": Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and certain bases. This consumes your starting material without forming the desired product.
-
The Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Consider Boronic Ester Derivatives: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These are generally more robust towards protodeboronation.
-
Question 2: My reaction works, but I am observing significant formation of 4-fluorobenzoic acid and/or benzeneboronic acid. What is happening?
The formation of these byproducts points towards specific, well-characterized side reactions.
Probable Cause A: Protodeboronation
-
The "Why": As mentioned above, this is the cleavage of the C-B bond. If you observe 4-fluorobenzoic acid, it means your starting material has lost its boronic acid group.
-
The Solution: Refer to the solutions for Probable Cause 1C. Stricter anhydrous conditions and the use of boronate esters are the primary remedies.
Probable Cause B: Homocoupling of the Boronic Acid
-
The "Why": Under certain conditions, particularly in the presence of oxygen and a palladium catalyst, boronic acids can couple with themselves to form symmetrical biaryls (in this case, a biphenyl dicarboxylic acid derivative).
-
The Solution: The most effective solution is rigorous deoxygenation of the reaction mixture. Ensure your inert gas stream is pure and that all solvents have been properly degassed.
Probable Cause C: Hydrodefluorination (HDF)
-
The "Why": This is a side reaction where the C-F bond is cleaved and replaced by a C-H bond, which would yield 2-boronobenzoic acid. This can occur if a hydride source is present in the reaction. Some silanes or alcohols used in other contexts can act as hydride donors.[1]
-
The Solution: Scrutinize all reagents for potential hydride sources. Ensure solvents are pure and that no unintended reducing agents are present.
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for diagnosing a failed or low-yielding C-F activation reaction.
Caption: A decision tree for troubleshooting C-F activation experiments.
Frequently Asked Questions (FAQs)
Q1: Mechanistically, what makes the C-F bond so difficult to activate with a transition metal catalyst? The primary challenge is the two-step oxidative addition process. First, the C-F bond is exceptionally strong and polarized. Second, the key step, oxidative addition of the aryl fluoride to a low-valent metal center (e.g., Pd(0)), is often thermodynamically challenging and kinetically slow.[1][8] This step involves the metal center inserting itself into the C-F bond to form an Aryl-Pd(II)-F intermediate. To facilitate this, the metal center must be highly electron-rich, a state that is promoted by bulky, electron-donating ligands.[1]
Q2: How does the presence of the ortho-boronic acid and para-fluoro substituents on the benzoic acid affect the reaction? The electronic effects are complex. The fluorine atom is strongly electron-withdrawing via induction but electron-donating through resonance. The carboxylic acid is strongly deactivating. The boronic acid group is generally considered electron-withdrawing, which should, in principle, make the C-F bond more susceptible to nucleophilic attack or oxidative addition. However, its proximity to the reaction center (ortho position) can introduce steric hindrance, potentially impeding the approach of the bulky catalyst.
Q3: How do I choose the optimal catalyst system (Metal/Ligand/Base)? There is no single "best" system; optimization is key.
-
Metal: Palladium is the most common choice for Suzuki-type couplings involving C-F activation. Nickel is a more cost-effective alternative and has shown excellent reactivity, sometimes with different selectivity.[1][2]
-
Ligand: For challenging C-F activations, bulky, electron-rich phosphine ligands are the standard. Start with ligands from the Buchwald or Fu families (e.g., SPhos, BrettPhos, RuPhos for Pd; dppp for Ni).[1][2]
-
Base: The base's role is multifaceted, including facilitating the transmetalation step. For C-F activation, a strong base is often necessary. K₃PO₄ is a good starting point as it is strong but has limited solubility, which can sometimes prevent side reactions.[7] For very challenging substrates, a soluble, non-nucleophilic base like LiHMDS might be required.[1]
Q4: What are the best analytical methods for monitoring reaction progress? A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative check but can be misleading.
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitative analysis. You can track the disappearance of starting material and the appearance of the product and any side products.
-
¹⁹F NMR Spectroscopy: This is a powerful and direct method. You can monitor the disappearance of the signal for the fluorine in your starting material and the appearance of a new signal if a fluorine-containing product is formed, or the complete disappearance of signals if HDF occurs.
General Protocol for C-F Activation/Cross-Coupling
This protocol provides a starting point for optimization. All steps must be performed under a strict inert atmosphere (N₂ or Ar).
Table 1: Example Reaction Conditions
| Parameter | Recommended Starting Condition | Range for Optimization |
|---|---|---|
| Aryl Fluoride | This compound | 1.0 equiv |
| Coupling Partner | Aryl Bromide or Iodide | 1.1 - 1.5 equiv |
| Palladium Precatalyst | Pd₂(dba)₃ | 1 - 5 mol % |
| Ligand | SPhos or BrettPhos | 2.2 - 11 mol % (1.1 x Pd atoms) |
| Base | K₃PO₄ (finely ground) | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane (anhydrous) | 0.1 - 0.5 M |
| Temperature | 100 °C | 80 - 140 °C |
| Time | 12 - 24 h | 4 - 48 h |
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide coupling partner (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %). If not using a glovebox, add these reagents to the flask under a positive flow of inert gas.
-
Solvent Addition: Evacuate and backfill the Schlenk flask with inert gas three times. Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: After a set time (e.g., 12 hours), carefully take an aliquot from the reaction mixture under inert atmosphere, quench it with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine conversion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. The aqueous layer may need to be acidified (e.g., with 1M HCl) to protonate the carboxylic acid before extraction. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted mechanism for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving C-F activation.
Caption: Pd-catalyzed cycle for C-F activation in Suzuki-Miyaura coupling.
References
-
Sun, H.; DiMagno, S. G. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. [Link]
-
Wang, C., et al. (2016). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 52(42), 6952-6955. [Link]
-
Wang, Y., et al. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. [Link]
-
Baran Laboratory, Scripps Research. (2020). Get the F Out! C-F Bond Functionalization. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Organic Letters, 4(19), 3771–3774. [Link]
-
Advanced Chemical Reaction Engineering Lectures. (2020). Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
Technical Support Center: Purification of Products Derived from 2-Borono-4-fluorobenzoic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Borono-4-fluorobenzoic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges encountered during your experiments. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction: The Unique Challenges of this compound Derivatives
This compound is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling and amide bond formation reactions. However, the presence of three distinct functional groups—the boronic acid, the carboxylic acid, and the fluorine atom—introduces specific purification challenges. These include the removal of boron-containing impurities, managing the polarity of both acidic and basic functionalities, and separating structurally similar byproducts. This guide is designed to help you navigate these complexities effectively.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification of your target compounds.
Problem 1: Persistent Boronic Acid Impurities in the Final Product
Scenario: After performing a Suzuki-Miyaura coupling reaction, you observe the presence of unreacted this compound or its dehydrated form (boroxine) in your NMR or LC-MS analysis of the purified product.
Root Cause Analysis & Corrective Actions:
Boronic acids and their byproducts can be notoriously difficult to remove completely due to their polarity and their tendency to streak on silica gel.[1]
Diagnostic Workflow:
Caption: Decision tree for removing boronic acid impurities.
Solutions:
-
Aqueous Basic Wash (Acid-Base Extraction): The carboxylic acid and boronic acid functionalities are acidic and can be deprotonated to form water-soluble salts.
-
Protocol: Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[2] This will extract the acidic boronic acid into the aqueous layer. Be mindful that if your product is also acidic, it may be extracted as well. In such cases, careful pH control is necessary. After separation, re-acidify the aqueous layer and extract with an organic solvent to recover any product that may have partitioned.[2]
-
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can often be filtered off.[1][3]
-
Insight: This method is particularly useful when the boronic acid is not excessively polar. The desired product, if it is a boronate ester, will likely remain in solution.[3]
-
-
Sorbitol Extraction: This technique leverages the ability of diols to complex with boronic acids, enhancing their water solubility.
-
Protocol: An extraction with a sorbitol solution can selectively pull the boronic acid into the aqueous phase.[3]
-
-
Specialized Chromatography: If standard silica gel chromatography fails, consider the following modifications:
-
Boric Acid Impregnated Silica Gel: This can suppress the over-adsorption of boronic esters, which are often used as more stable alternatives to boronic acids.[4][5]
-
Reverse-Phase Chromatography (C18): For highly polar compounds, C18 chromatography using a water/acetonitrile or water/methanol gradient can be effective.[1]
-
Problem 2: Low Yield After Purification of Suzuki-Miyaura Coupling Products
Scenario: The yield of your biaryl product is significantly lower than expected after flash chromatography.
Root Cause Analysis & Corrective Actions:
Low yields can stem from incomplete reactions or product loss during purification. Key side reactions to consider are protodeboronation and homocoupling.[6][7]
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond, a common issue with electron-deficient boronic acids. Solution: Use a milder base (e.g., K₂CO₃), a less aqueous solvent system, or switch to a more stable boronate ester like a pinacol ester.[6][7] |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[8][9] Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[7][9] |
| Product Sticking to Silica Gel | The polarity of your product, potentially due to the carboxylic acid, can cause it to irreversibly adsorb to the silica gel. Solution: Consider adding a small amount of acetic acid or trifluoroacetic acid (TFA) to the eluent to improve elution. Alternatively, derivatizing the carboxylic acid to an ester before purification can reduce its polarity. |
Problem 3: Difficulty in Purifying Amide Coupling Products
Scenario: After coupling this compound with an amine, you are struggling to separate your product from unreacted starting materials and coupling agent byproducts.
Root Cause Analysis & Corrective Actions:
The presence of both an acidic (boronic acid) and a potentially basic (if an amine is in the product) functionality can complicate standard workup and chromatography.
Purification Strategy:
Caption: General purification workflow for amide products.
Solutions:
-
Systematic Aqueous Workup: A sequential washing of the organic layer containing your product can remove a significant amount of impurities.
-
Protocol: After diluting the reaction mixture with an organic solvent, wash sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities like unreacted amine and basic coupling agents (e.g., DIPEA), followed by a wash with a saturated sodium bicarbonate solution to remove acidic components like unreacted carboxylic acid and acidic coupling agent byproducts (e.g., HOBt).[10][11]
-
-
Solid-Phase Scavenging: For certain coupling reagents, resin-based scavengers can be employed to simplify purification. This can be particularly effective for removing excess reagents and byproducts without the need for aqueous workup or chromatography.[12]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective final purification step.
-
Solvent Selection: Experiment with a range of solvents to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for such compounds include ethanol, ethyl acetate, or mixtures with hexanes.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for Suzuki coupling products of this compound?
A1: A multi-step approach is often most effective. Start with an aqueous workup involving a basic wash (e.g., with NaHCO₃ or a dilute NaOH solution) to remove unreacted boronic acid and other acidic impurities.[2] This should be followed by flash column chromatography on silica gel. For particularly stubborn separations, consider reverse-phase HPLC.[13]
Q2: My product is a zwitterion. How should I approach its purification?
A2: Zwitterionic compounds can be challenging to purify by standard chromatography. Ion-exchange chromatography can be a powerful technique. Alternatively, you can try to protect one of the charged functionalities (e.g., esterify the carboxylic acid) to generate a neutral species that is more amenable to silica gel chromatography.
Q3: Can I use crystallization to purify my crude product directly after the reaction?
A3: Yes, if your product is crystalline and the major impurities have different solubility profiles, direct crystallization can be an efficient purification method. Trituration, or suspending the crude material in a solvent in which the product is insoluble but the impurities are soluble, can also be a simple and effective preliminary purification step.[1]
Q4: How can I avoid the decomposition of my boronic acid-containing product on silica gel?
A4: Boronic acids can sometimes degrade on acidic silica gel.[1] To mitigate this, you can use deactivated or neutral silica gel. Another strategy is to perform the chromatography quickly to minimize contact time.[5] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to chromatography is a common and effective strategy.[5]
Q5: What are the common byproducts I should look for in my reaction mixture?
A5: In Suzuki-Miyaura reactions, be aware of homocoupled products (from two boronic acid molecules or two aryl halide molecules coupling) and protodeboronated starting material.[6][8] In amide couplings, look for unreacted starting materials and byproducts from your coupling reagents (e.g., isourea from carbodiimides).
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Removal of Boronic Acid
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable water-immiscible organic solvent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution. Separate the layers.
-
Repeat the wash with 1 M NaOH.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of acidic impurities.[6]
Protocol 2: Flash Column Chromatography with an Acidic Modifier
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a column with silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Create an eluent system, typically a mixture of a non-polar solvent (e.g., heptane) and a more polar solvent (e.g., ethyl acetate).
-
To improve the resolution and peak shape of acidic compounds, add a small amount (0.1-1%) of acetic acid or trifluoroacetic acid to the eluent.[14]
-
Load the adsorbed product onto the column and elute with a gradient of the polar solvent.
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online] Available at: [Link]
-
Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Online] Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? [Online] Available at: [Link]
-
Hitosugi, S., et al. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Online] Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Online] Available at: [Link]
- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
Reddit. (2023). HELP: Purifying boronic acids sucks. [Online] Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Online] Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Sabot, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. [Online] Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Sharma, V., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.
- O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45.
- Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 39(2), 49-55.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. [Online] Available at: [Link]
-
CrystEngComm. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Online] Available at: [Link]
-
ResearchGate. (2023). (PDF) Crystal structure of 2-chloro-4-fluorobenzyl 2-acetoxybenzoate, C16H12ClFO4. [Online] Available at: [Link]
-
OUCI. (n.d.). Synthesis of an Acyltrifluoroborate and Its Fusion with Azides To Form Amides. [Online] Available at: [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Online] Available at: [Link]
- Engesser, K. H., & Schulte, P. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
-
Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? [Online] Available at: [Link]
Sources
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- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base and Solvent for 2-Borono-4-fluorobenzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reactions involving 2-borono-4-fluorobenzoic acid. This guide is structured to provide actionable solutions to common challenges encountered during Suzuki-Miyaura cross-coupling and related reactions. It combines troubleshooting advice for ongoing experiments with frequently asked questions for those in the planning stages.
Section 1: Troubleshooting Guide
This section is designed for users who have encountered specific issues such as low yields, reaction stalls, or significant side product formation.
Problem: Low to No Product Yield
Low conversion is the most common issue. The key to solving it is to first identify whether the catalytic cycle is failing and, if so, at which stage.
Initial Diagnostic Questions:
-
Are your reagents pure and dry? Boronic acids can degrade over time. Ensure the this compound is fresh. Use anhydrous and degassed solvents, as oxygen can deactivate the Pd(0) catalyst and phosphine ligands.[1]
-
Is your catalyst active? Palladium precatalysts and phosphine ligands can degrade upon storage.[1] Using a fresh, reliable source is a critical first step.
-
Was the reaction performed under a strictly inert atmosphere? Oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.[2][3]
If these basic checks do not resolve the issue, proceed to the workflow below.
Sources
minimizing homocoupling of 2-Borono-4-fluorobenzoic acid
Topic: Minimizing Homocoupling of 2-Borono-4-fluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a common side reaction that leads to the formation of symmetrical biaryls, reducing the yield of the desired cross-coupled product and complicating purification.[1] Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Problem 1: Significant formation of 4,4'-difluoro-[1,1'-biphenyl]-2,2'-dicarboxylic acid is observed by LCMS/NMR.
This is the classic homocoupling byproduct. Its presence indicates that conditions are favoring the reaction of two molecules of this compound with each other rather than with your intended coupling partner.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following workflow provides a logical path for diagnosing and addressing the common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Possible Causes & Detailed Solutions
| Possible Cause | Scientific Explanation & Recommended Solution |
| Oxygen in the Reaction Mixture | Explanation: The presence of dissolved oxygen is a primary cause of homocoupling.[2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a stoichiometric reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][3] Solution: Rigorous deoxygenation is critical.[3] Subsurface sparging of all solvents and the final reaction mixture with an inert gas (Argon or Nitrogen) for 30-60 minutes is highly effective.[4] For extremely sensitive reactions, the freeze-pump-thaw method provides the most thorough oxygen removal.[5] |
| Use of a Palladium(II) Precatalyst | Explanation: Common precatalysts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) must first be reduced in situ to the catalytically active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction before the main catalytic cycle is established.[1][6] Solution: 1. Use a Pd(0) Source: Start with a catalyst that is already in the active oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] 2. Add a Mild Reducing Agent: If using a Pd(II) source is necessary, the addition of a mild reducing agent like potassium formate can help facilitate the initial reduction to Pd(0) without interfering with the catalytic cycle, thereby suppressing the homocoupling pathway.[3][7] 3. Use Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can minimize side reactions.[1] |
| Inappropriate Ligand Choice | Explanation: The ligand stabilizes the palladium center and modulates its reactivity.[1] Ligands that are not bulky or electron-rich enough may not sufficiently promote the desired reductive elimination step of the cross-coupling product, allowing more time for side reactions like homocoupling to occur.[8] Solution: Employ bulky, electron-donating phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) are well-documented to be effective in suppressing homocoupling by accelerating the rate-determining steps of the main Suzuki cycle.[1][9] N-heterocyclic carbenes (NHCs) can also be highly effective.[1] |
| Suboptimal Base or Temperature | Explanation: The base activates the boronic acid for transmetalation.[4] However, a base that is too strong or a reaction temperature that is too high can sometimes accelerate decomposition pathways or side reactions. Solution: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally effective without being overly harsh.[1] It is also recommended to optimize the temperature; while heat is often required, excessive temperatures can increase the rate of byproduct formation.[5] One strategy is to pre-heat the mixture of catalyst, base, solvent, and aryl halide for 10 minutes before adding the boronic acid.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways for boronic acid homocoupling?
A1: There are two primary, well-established mechanisms for palladium-catalyzed homocoupling:
-
Oxygen-Mediated Pathway: This occurs when dissolved oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo two sequential transmetalations with boronic acid molecules, followed by reductive elimination to form the homocoupled biaryl and regenerate the Pd(0) catalyst.[1][6] This is often the most significant contributor in non-degassed reactions.
-
Pd(II) Precatalyst Reduction Pathway: When using a Pd(II) salt like Pd(OAc)₂ as the catalyst precursor, the initial reduction to Pd(0) is required to start the catalytic cycle. One way this occurs is through the homocoupling of two boronic acid molecules, which serves as a sacrificial reduction of the precatalyst.[6][10]
A less common pathway involving protonolysis followed by a second transmetalation has also been identified, particularly with electron-deficient arylboronic acids.[9][11]
Caption: Competing pathways: The desired Suzuki cycle versus homocoupling side reactions.
Q2: My boronic acid, this compound, seems unstable. Could this contribute to low yields beyond just homocoupling?
A2: Yes. Boronic acids, particularly those with certain functional groups, are susceptible to other side reactions, most notably protodeboronation.[6] This is a reaction where the C-B bond is cleaved and replaced with a C-H bond, converting your boronic acid into 4-fluorobenzoic acid. This side reaction consumes your starting material without producing the desired product. While homocoupling is often palladium-catalyzed, protodeboronation can be promoted by aqueous basic or acidic conditions and elevated temperatures. Using boronic esters, such as the pinacol ester, can improve the stability of the boronate and prevent premature decomposition.[6]
Q3: Is there a general, robust protocol for minimizing homocoupling from the start?
A3: Yes, a proactive approach is always best. The following experimental protocol incorporates best practices to suppress homocoupling.
Experimental Protocol: Optimized Suzuki-Miyaura Reaction Setup
This protocol is a general guideline; specific amounts and reaction times should be optimized for your specific substrates.
-
Apparatus Setup:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add your aryl halide (1.0 eq), this compound (1.1 - 1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0 - 3.0 eq).
-
Equip the flask with a condenser and seal with a rubber septum.
-
-
Deoxygenation (Critical Step):
-
Insert a needle connected to a vacuum/inert gas manifold through the septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times.
-
Add the chosen solvent (e.g., 1,4-dioxane/water mixture) via syringe. The solvent should have been previously degassed by subsurface sparging with Argon for at least 30 minutes.[3][12]
-
-
Catalyst Addition:
-
While maintaining a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-formed catalyst complex).
-
Pro-Tip: Some protocols recommend adding the catalyst and ligand to the dry reagents before the vacuum/backfill cycles.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath set to the desired temperature (e.g., 80-100 °C).
-
Stir the reaction under a positive pressure of inert gas for the required time, monitoring by TLC or LCMS.
-
-
Work-up:
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The aqueous layer will likely be basic; acidification may be required to protonate the carboxylic acid for efficient extraction into the organic phase.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography or recrystallization to separate the desired product from any residual homocoupled byproduct.
-
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]
-
Bio, M. M., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]
-
Request PDF. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Ghaffari, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Center for Biotechnology Information. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Retrieved from [Link]
-
Uemura, M., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Navigating the Challenges of Protodeboronation in 2-Borono-4-fluorobenzoic Acid: A Technical Support Guide
For Immediate Release
As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and materials science who utilize versatile building blocks like 2-Borono-4-fluorobenzoic acid. Its application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is invaluable. However, a recurring challenge that can significantly impact reaction efficiency and yield is protodeboronation—the undesired cleavage of the carbon-boron bond.
This technical support guide is designed to provide you, our valued research partners, with a comprehensive understanding of this phenomenon and, more importantly, actionable strategies to mitigate it. We will delve into the mechanistic underpinnings of protodeboronation and offer a series of troubleshooting steps and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Minimizing Protodeboronation of this compound
Protodeboronation is a chemical reaction where a proton replaces the boronic acid group, leading to the formation of an undesired byproduct, in this case, 4-fluorobenzoic acid.[1] This side reaction is influenced by several factors, including pH, temperature, and the catalytic system employed.[1][2] The electron-withdrawing nature of the fluorine and carboxylic acid groups on this compound can make it particularly susceptible to this decomposition pathway under certain conditions.[3][4]
Here is a structured approach to troubleshoot and prevent protodeboronation in your reactions:
| Parameter | Effect on Protodeboronation | Recommended Modifications & Rationale |
| pH / Base | High pH (basic conditions) generally accelerates protodeboronation by forming a more reactive boronate species.[5][6][7] | Use weaker bases: Opt for milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8] This helps to maintain a lower pH, disfavoring the formation of the highly reactive boronate anion.[5] |
| Temperature | Elevated temperatures can increase the rate of protodeboronation.[2] | Lower the reaction temperature: If your desired coupling reaction proceeds at a reasonable rate at a lower temperature, this can significantly reduce the extent of protodeboronation. Monitor the reaction progress closely to find the optimal balance between reaction speed and side-product formation. |
| Reaction Time | Longer reaction times provide more opportunity for the side reaction to occur.[8] | Employ a more active catalyst system: Utilizing a highly active palladium catalyst and an appropriate ligand can accelerate the desired cross-coupling reaction, thereby shortening the required reaction time and minimizing the window for protodeboronation.[8][9] |
| Solvent | The presence of water, often used in Suzuki-Miyaura reactions, can serve as a proton source for protodeboronation.[2][8] Some organic solvents can also influence reaction kinetics. | Consider anhydrous conditions: Where the reaction allows, using anhydrous solvents can reduce the availability of protons.[2][10] If aqueous conditions are necessary, minimizing the water content is advisable. The choice of organic solvent can also play a role, with some studies suggesting alternatives to dioxane, such as 2-MeTHF or toluene.[11] |
| Catalyst System | Inefficient catalysts can lead to longer reaction times and higher temperatures, both of which favor protodeboronation.[8][9] | Optimize the catalyst and ligand: Screen different palladium precatalysts and phosphine ligands to identify a system that promotes rapid catalytic turnover. A faster desired reaction will outcompete the slower protodeboronation pathway.[1][9] |
| Boronic Acid Form | Free boronic acids can be more susceptible to degradation. | Use a protected boronic acid derivative: Converting the boronic acid to a more stable form, such as a boronic ester (e.g., pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate, can be highly effective.[1][2][9][12] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing side reactions.[1][2][9] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation?
A1: Protodeboronation is the protonolysis of the C-B bond.[1] It can proceed through different mechanisms depending on the reaction conditions. Under basic conditions, the boronic acid is converted to the more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻).[5] This species can then be protonated by a proton source, such as water, leading to the cleavage of the C-B bond.[1] Acid-catalyzed protodeboronation is also possible but is generally less common for electron-deficient arylboronic acids.[4][13]
Q2: Why is this compound particularly prone to protodeboronation?
A2: Arylboronic acids with electron-withdrawing substituents, like the fluorine atom and the carboxylic acid group in your molecule, can be more susceptible to protodeboronation, especially under basic conditions.[3][4] These groups increase the Lewis acidity of the boron atom, facilitating the formation of the boronate anion, which is a key intermediate in the base-catalyzed decomposition pathway.[4] Furthermore, ortho-substituted arylboronic acids can exhibit increased rates of protodeboronation.[3]
Q3: Can I visually distinguish between my starting material and the protodeboronated product?
A3: While both this compound and its protodeboronated product, 4-fluorobenzoic acid, are white solids, you will not be able to distinguish them visually. The most reliable methods for detection and quantification are analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹¹B, ¹⁹F NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: I'm observing significant protodeboronation even with a weak base. What else can I do?
A4: If you've already optimized the base and are still facing issues, the next crucial step is to focus on the kinetics of your desired reaction. Employing a "slow-release" strategy by using a protected form of the boronic acid, such as a MIDA boronate, is a highly effective approach.[1][9] This strategy maintains a very low concentration of the free boronic acid at any given time, which significantly suppresses the rate of protodeboronation while still allowing the desired cross-coupling to proceed.[1] Additionally, screening for a more active catalyst system to accelerate your primary reaction is highly recommended.[9]
Q5: Are there any specific catalyst systems known to be effective in preventing protodeboronation?
A5: Highly active palladium catalysts, often featuring bulky, electron-rich phosphine ligands, can promote rapid cross-coupling, which in turn minimizes the time available for protodeboronation.[9] The development of precatalysts that quickly generate the active Pd(0) species under mild conditions has been a key strategy for coupling unstable boronic acids.[9]
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling, with considerations to minimize protodeboronation.
-
Reagents:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Pd(dppf)Cl₂ (2 mol%)
-
Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Protocol 2: Suzuki-Miyaura Coupling using a Slow-Release Strategy (MIDA Boronate Ester)
This protocol is recommended for challenging couplings where protodeboronation is a significant issue.
-
Reagents:
-
Aryl Halide (1.0 eq.)
-
2-(4-fluoro-2-carboxyphenyl)-1,3,5,2-trioxaborinane-5-carboxylic acid (MIDA ester of this compound) (1.1 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
XPhos Pd G2 (2 mol%)
-
Solvent: THF/Water (10:1 mixture), degassed.
-
-
Reaction Setup:
-
In a glovebox, add the aryl halide, the MIDA boronate ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.
-
Add the degassed THF/water solvent mixture.
-
Seal the vial and heat to the desired temperature (e.g., 60-80 °C), monitoring by LC-MS.
-
Visualizing the Protodeboronation Pathway and Prevention Strategies
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of protodeboronation and a decision-making workflow for its prevention.
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: Decision workflow for preventing protodeboronation.
References
-
Wikipedia. Protodeboronation. [Link]
-
Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
CORE. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. [Link]
-
ResearchGate. Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). [Link]
-
ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]
-
Comiskey, A. M., & Anslyn, E. V. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]
-
PubMed. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Royal Society of Chemistry. Materials Chemistry A. [Link]
-
Reddit. For the pro's (Suzuki) : r/Chempros. [Link]
-
Figshare. Solvent Effects in Boronic Acid-Diol Binding - The Journal of Organic Chemistry. [Link]
-
Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Borono-4-fluorobenzoic acid
Welcome to the technical support center dedicated to addressing challenges in catalytic reactions involving 2-Borono-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate catalyst deactivation, a common hurdle in achieving high-yielding and reproducible cross-coupling reactions with this specific substrate. The unique combination of a boronic acid, a fluorine atom, and a carboxylic acid group on the same aromatic ring presents a distinct set of challenges that require careful consideration of the entire catalytic system.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in popular cross-coupling reactions, such as the Suzuki-Miyaura reaction, is often hampered by catalyst deactivation. The primary reasons stem from the molecule's inherent properties:
-
Boronic Acid Instability: Like many boronic acids, it is susceptible to decomposition pathways such as protodeboronation and oxidation, which consume the starting material and can generate species that inhibit the catalyst.[1][2][3]
-
Coordinating Carboxyl Group: The ortho-carboxylic acid can chelate to the palladium center, potentially altering its electronic properties and coordination sphere, which may lead to the formation of inactive or less active catalytic species.
-
Fluoride's Dual Role: The presence of a fluorine atom, and the potential use of fluoride-containing bases (e.g., CsF, KF), can be a double-edged sword. While fluoride can facilitate the crucial transmetalation step, excess fluoride or its interaction with other components can also lead to catalyst inhibition or deactivation.[4][5][6]
This guide provides a structured, question-and-answer approach to diagnose, troubleshoot, and prevent common issues related to catalyst deactivation when using this substrate.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during reactions with this compound.
Issue 1: The Reaction Stalls or Yields Are Consistently Low
Q1: My reaction starts but stops before completion, or the final yield is very low. What are the primary causes?
A1: A stalled reaction is a classic sign of catalyst deactivation. The most likely culprits when using this compound are:
-
Formation of Palladium Black: The most visible sign of catalyst death is the formation of a black precipitate.[7][8] This is finely divided, bulk palladium metal, which is catalytically inactive. It forms when the Pd(0) active species, inadequately protected by its ligands, aggregates.
-
Protodeboronation of the Starting Material: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, forming 4-fluorobenzoic acid.[1][2] This not only consumes your starting material but can be accelerated by excessive water or strong bases.
-
Ligand Degradation or Displacement: The phosphine ligands that stabilize the palladium center can be oxidized by trace oxygen or displaced by the substrate's carboxyl group or other coordinating species, leaving the palladium center vulnerable to aggregation.[9]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient or incomplete, leading to a lower concentration of the active catalyst and promoting side reactions.[10][11]
Troubleshooting Workflow for Low Conversion
This workflow provides a systematic approach to diagnosing the root cause of low product yield.
Caption: A troubleshooting flowchart for low conversion.
Q2: I'm observing a black precipitate (Palladium Black) in my reaction. How can I prevent this?
A2: The formation of palladium black indicates catalyst aggregation and is a primary deactivation pathway.[7][8]
-
Causality: The active Pd(0)L₂ species is in equilibrium with a less-ligated Pd(0)L species. This "naked" palladium is highly unstable and prone to aggregation. This is exacerbated by high temperatures, polar solvents, and ligands that are either not bulky enough or dissociate too readily.
-
Preventative Measures:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][12] These form more stable complexes with palladium, hindering aggregation.
-
Temperature Control: Avoid excessively high temperatures. While heat increases reaction rates, it also accelerates catalyst decomposition.[12] Try running the reaction at a more moderate temperature (e.g., 80-90 °C) for a longer duration.
-
Rigorous Degassing: Oxygen is a major culprit in ligand oxidation, which destabilizes the catalyst. Use robust degassing techniques like three freeze-pump-thaw cycles, especially for larger-scale reactions.[2][7] Sparging with an inert gas is often insufficient.
-
Q3: Analytical monitoring (TLC, LC-MS) shows my this compound is being consumed, but not to form the desired product. What's happening?
A3: This strongly suggests that side reactions involving the boronic acid are outcompeting the desired cross-coupling. For this substrate, the main culprits are protodeboronation and homocoupling.
-
Protodeboronation:
-
Mechanism: The boronic acid group is replaced by a hydrogen atom, typically from water. This is often catalyzed by the base or the palladium catalyst itself.
-
Solution:
-
Use Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Use a finely powdered, dry base.[2]
-
Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider using milder bases like K₂CO₃ or KF instead of K₃PO₄ or NaOH.
-
Convert to a Boronate Ester: The most robust solution is to convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[3][12] These esters are more resistant to decomposition and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and favoring cross-coupling.[3]
-
-
-
Homocoupling:
-
Mechanism: Two molecules of the boronic acid couple to form a symmetric biaryl. This is primarily driven by the presence of oxygen.
-
Solution: The key is meticulous exclusion of oxygen through proper degassing and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][2] Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) salts.[1]
-
Decomposition Pathways of this compound
Caption: Competing reaction pathways for the boronic acid.
Part 2: Experimental Protocols
This section provides detailed methodologies for key experiments to diagnose and solve catalyst deactivation issues.
Protocol 1: Screening for Optimal Ligand and Base
Objective: To identify a ligand and base combination that minimizes catalyst deactivation and maximizes product formation.
Methodology:
-
Preparation: In a glovebox, arrange an array of reaction vials (e.g., 8 mL vials with stir bars).
-
Reagent Addition (per vial):
-
This compound (1.2-1.5 equiv.)
-
Aryl halide partner (1.0 equiv., ~0.1 mmol scale)
-
Base (2.0-3.0 equiv., e.g., K₃PO₄, K₂CO₃, CsF) - use a different base for each row of your screen.
-
-
Catalyst/Ligand Addition:
-
Prepare stock solutions of a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and various ligands (e.g., SPhos, XPhos, PPh₃, 2-4 mol%) in degassed solvent.
-
Under an inert atmosphere, add the palladium precatalyst solution followed by the specific ligand solution to each column of your screen.
-
-
Reaction:
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions. Take a small, filtered aliquot from each and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Source | Pd₂(dba)₃ | Pd₂(dba)₃ | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | PPh₃ | SPhos | XPhos | RuPhos |
| Base | K₃PO₄ | K₂CO₃ | CsF | K₃PO₄ |
| Solvent | Dioxane/H₂O | Dioxane/H₂O | Toluene | 2-MeTHF |
| Temperature | 100 °C | 80 °C | 100 °C | 80 °C |
| Typical Outcome | Low conversion, Pd black | Moderate conversion | High conversion | Good conversion |
Table 1: Example of a screening table for reaction optimization.
Protocol 2: Synthesis and Use of 2-(Pinacolatoboronyl)-4-fluorobenzoic Acid
Objective: To improve reaction outcomes by using a more stable boronate ester derivative.
Methodology:
-
Ester Synthesis:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or ethyl acetate.
-
Stir the mixture at room temperature. Water removal can be facilitated by adding anhydrous MgSO₄ or by azeotropic removal with a Dean-Stark trap if heating.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Upon completion, filter off any drying agent, and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly without further purification.
-
-
Suzuki-Miyaura Coupling with the Pinacol Ester:
-
Follow the general coupling procedure outlined in Protocol 1, substituting the boronic acid with the synthesized pinacol ester (1.2-1.5 equiv.).
-
A base is still required for the transmetalation step. K₃PO₄ or CsF are often effective.[2]
-
Part 3: Catalyst Reactivation - Is it Feasible?
Q4: My catalyst has deactivated and formed palladium black. Can I reactivate it in situ or ex situ?
A4: For palladium catalysts in cross-coupling reactions, in-situ reactivation is generally not feasible or practical. The formation of palladium black is an irreversible aggregation process under typical reaction conditions. The focus should be on prevention rather than cure.
While some methods exist for reactivating palladium catalysts used in other contexts, such as hydrogenation, by treating them with oxidizing agents or specific salt solutions, these protocols are not readily transferable to the sensitive and complex environment of a cross-coupling reaction.[13][14] Applying such methods would likely degrade the ligands, starting materials, and products.
The most effective strategy is to filter off the deactivated catalyst and start the reaction anew with a fresh charge of catalyst after optimizing conditions to prevent deactivation in the first place.
Conclusion
Successfully employing this compound in catalytic reactions hinges on a proactive approach to prevent catalyst deactivation. By understanding the inherent instabilities of the substrate and the common deactivation pathways of the catalyst, researchers can make informed choices regarding ligands, bases, solvents, and reaction conditions. The use of more stable boronate ester derivatives represents a powerful strategy to circumvent the issues of protodeboronation and homocoupling. Through systematic troubleshooting and optimization, robust and high-yielding protocols can be developed for this valuable synthetic building block.
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
- Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science, RSC Publishing.
- Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. Benchchem.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- Technical Support Center: Catalyst Deactivation in 2-Ethoxy-5-methoxyphenylboronic Acid Coupling. Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing.
- Method for reactivating palladium catalysts. Google Patents.
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed, NIH.
- Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Emergent Organoboron Acid Catalysts. PMC, NIH.
- Technical Support Center: Catalyst Deactivation in Reactions with Isobutylboronic Acid. Benchchem.
- Boronic acid with high oxidative stability and utility in biological contexts. PMC, NIH.
- The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC, PubMed Central.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Boronic acid catalysis. Chemical Society Reviews, RSC Publishing.
- Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. ACS Publications.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate.
- Reactivation of alumina supported palladium catalysts. Google Patents.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- palladium coupling catalyst activation. YouTube.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC, NIH.
- Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
- The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 14. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Kinetics for 2-Borono-4-fluorobenzoic Acid
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated technical resource for experiments involving 2-borono-4-fluorobenzoic acid. Navigating the intricacies of its reaction kinetics, particularly in relation to temperature, is critical for achieving optimal yields, minimizing side reactions, and ensuring reproducible results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses foundational questions regarding the influence of temperature on reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: What is the primary effect of increasing temperature on the Suzuki-Miyaura coupling reaction rate of this compound?
A1: In general, increasing the reaction temperature accelerates the rate of a Suzuki-Miyaura coupling.[1] According to collision theory and the Arrhenius equation, higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. This enhances the likelihood of overcoming the activation energy barrier for the key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For many Suzuki couplings, a temperature range of 80–110 °C is a common starting point.[2]
Q2: My reaction is sluggish even at elevated temperatures. What other factors, besides temperature, are critical for the kinetics of this reaction?
A2: While temperature is a key parameter, a sluggish reaction can be indicative of other issues. The choice of palladium catalyst and ligand is paramount. For an electron-deficient boronic acid like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the catalytic cycle.[3] The selection of the base and solvent system is also crucial. The base is required to activate the boronic acid for transmetalation, and its strength and solubility can significantly impact the reaction rate.[4] The solvent must dissolve all reactants and intermediates to ensure an efficient reaction.
Q3: I'm observing significant formation of a byproduct that appears to be 3-fluorobenzoic acid. What is this side reaction, and how is it affected by temperature?
A3: The byproduct you are observing is likely the result of protodeboronation, a common side reaction in Suzuki-Miyaura couplings.[5] In this process, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture, such as water. Electron-deficient arylboronic acids, like this compound, are particularly susceptible to this side reaction. Elevated temperatures can exacerbate protodeboronation, leading to lower yields of the desired cross-coupled product.[6] Therefore, a careful balance must be struck between achieving a desirable reaction rate and minimizing this unwanted side reaction.
Q4: Can I use this compound at room temperature to avoid protodeboronation?
A4: While running the reaction at room temperature can minimize protodeboronation, it may also significantly slow down or completely stall the desired Suzuki-Miyaura coupling. The activation energy for the catalytic cycle may not be overcome at lower temperatures.[7] However, some highly active palladium catalyst systems have been developed that can facilitate Suzuki couplings of alkyl bromides with boronic acids at room temperature.[7] For aryl-aryl couplings involving a less reactive aryl halide and an electron-deficient boronic acid, some degree of heating is typically necessary.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inadequate Reaction Temperature: The reaction may not have sufficient energy to proceed. | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation by TLC or LC-MS. Be mindful that excessively high temperatures can lead to degradation. A typical starting range is 80-110 °C.[2] |
| Inefficient Catalyst System: The chosen palladium catalyst or ligand may not be active enough for this specific substrate. | For electron-deficient boronic acids, consider using more active catalysts like palladacycle precatalysts or catalyst systems with bulky, electron-rich ligands (e.g., SPhos, RuPhos).[3][8] | |
| Poor Reagent Quality: The this compound may have degraded, or other reagents may be impure. | Use fresh, high-purity this compound. Ensure the aryl halide, base, and solvents are of appropriate quality and anhydrous (if required by the protocol). | |
| Significant Protodeboronation | Excessively High Temperature: High temperatures accelerate the rate of protodeboronation.[6] | If the desired reaction is proceeding, try to lower the temperature to find a balance where the cross-coupling is efficient, but protodeboronation is minimized. |
| Inappropriate Base: The choice of base can influence the rate of protodeboronation. | Weaker inorganic bases, such as K3PO4 or CsF, may be preferable to stronger bases like NaOH or alkoxides, as they can minimize base-mediated protodeboronation.[6] | |
| Presence of Protic Solvents: Water in the reaction mixture can serve as a proton source for protodeboronation. | While many Suzuki protocols use aqueous bases, if protodeboronation is severe, consider using anhydrous conditions with a soluble, non-aqueous base. | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The palladium catalyst may be deactivating over the course of the reaction, which can be exacerbated by high temperatures. | Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst. If necessary, a higher catalyst loading or the use of a more stable precatalyst might be beneficial. |
| Boronic Acid Degradation: Over time at elevated temperatures, the this compound may degrade through pathways other than just protodeboronation. | Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, which can slowly release the active boronic acid under the reaction conditions.[2] |
Section 3: Experimental Protocols and Methodologies
This section provides a generalized, yet detailed, experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be considered a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple this compound with an aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing the Workflow:
Section 4: The Interplay of Temperature and Reaction Kinetics - A Deeper Dive
The rate of a chemical reaction is fundamentally governed by the Arrhenius equation, which mathematically relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T):
k = A * e^(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
This relationship underscores that an increase in temperature will exponentially increase the reaction rate constant, provided all other factors remain constant. However, in the context of Suzuki-Miyaura couplings with sensitive substrates like this compound, the effect of temperature is multifaceted.
As illustrated, while higher temperatures are beneficial for the desired reaction kinetics and can improve the solubility of reactants, they also accelerate undesirable side reactions like protodeboronation and can lead to the thermal decomposition of the catalyst or the boronic acid itself. The optimal temperature for a given reaction is, therefore, a compromise that maximizes the formation of the desired product while minimizing the formation of byproducts.
Section 5: References
-
Cheng, G., & Luo, M. (2011). Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature. European Journal of Organic Chemistry, 2011(13), 2519–2523.
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ACS Publications. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
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ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
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ACS Publications. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. [Link]
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ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). [Link]
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School of Chemistry | University of Bristol. (n.d.). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. [Link]
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ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
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ResearchGate. (n.d.). In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
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Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
SciSpace. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link]
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Semantic Scholar. (n.d.). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride.[Link]
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Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
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ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross coupling reaction.[Link]
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Reddit. (2024). Struggling with Suzuki Reaction. [Link]
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PubMed Central. (2024). Boron/Difluoroamino (B/NF2) Composites Prepared Through an Energetic Fluorinated-Centerd Surface Modification Strategy to Enhance Their Ignition and Combustion Characteristics. [Link]
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ResearchGate. (n.d.). Optimization of the Suzuki–Miyaura reaction conditionsa. [Link]
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Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?[Link]
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PubMed Central. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. [Link]
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ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. [Link]
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PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]
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National Institute of Standards and Technology. (n.d.). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. [Link]
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ResearchGate. (n.d.). A Kinetic Study of the Sulfuric Acid Condensation of o-Benzoylbenzoic Acid1. [Link]
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PubMed Central. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
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PubMed. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. [Link]
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Morressier. (2023). Thermal decomposition of two perfluoroalkyl sulfonic acids: Gaseous and condensed product formations and mechanisms. [Link]
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ResearchGate. (n.d.). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Borono-4-fluorobenzoic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and outcome of this powerful transformation.[1] This guide provides an in-depth analysis of the reactivity of 2-borono-4-fluorobenzoic acid, comparing its performance with other classes of boronic acids and offering insights into the underlying mechanistic principles.
The Unique Profile of this compound: A Trifecta of Influences
This compound is a fascinating substrate, embodying a convergence of electronic and steric effects that modulate its reactivity. The presence of a carboxylic acid group at the ortho position, a fluorine atom at the para position, and the boronic acid moiety itself creates a unique chemical personality. Understanding these individual contributions is key to predicting its behavior in the Suzuki-Miyaura catalytic cycle.
-
The Activating and Deactivating Tug-of-War: The reactivity of a phenylboronic acid is profoundly influenced by the electronic nature of its substituents.[4] Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organic fragment, accelerating the rate-determining transmetalation step.[4][5] Conversely, electron-withdrawing groups (EWGs) diminish the electron density of the ipso-carbon, typically leading to slower reaction rates.[2][5] In this compound, the fluorine atom exerts a strong inductive electron-withdrawing effect, while the carboxylic acid group is also deactivating. This inherent electronic deficiency can present a challenge for efficient coupling.
-
The Ortho Effect: The placement of the carboxylic acid group ortho to the boronic acid introduces steric hindrance around the reaction center.[6] This can impede the approach of the bulky palladium complex during the transmetalation step, potentially slowing down the reaction.[6] However, the ortho-substituent can also lead to unique reactivity patterns and may influence the stability of intermediates in the catalytic cycle.[7]
-
The Role of Fluorine: The fluorine substituent does more than just withdraw electron density. Its presence can increase the Lewis acidity of the boron center, which may facilitate the initial interaction with the base in the reaction mixture.[8][9] Furthermore, fluorinated organic compounds are of significant interest in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity.[10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura coupling mechanism is essential to appreciate the nuances of boronic acid reactivity. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][11]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic acid.[5][12] The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[12][13]
Comparative Reactivity Analysis
To provide a clear comparison, we will evaluate the expected reactivity of this compound against three classes of phenylboronic acids:
-
Electron-Rich Phenylboronic Acids (e.g., 4-Methoxyphenylboronic Acid): These compounds are generally highly reactive due to the electron-donating nature of the methoxy group, which enhances the nucleophilicity of the aryl ring and accelerates transmetalation.[5]
-
Unsubstituted Phenylboronic Acid: This serves as a baseline for comparison, with a reactivity profile intermediate between electron-rich and electron-poor analogues.
-
Electron-Poor Phenylboronic Acids (e.g., 4-Cyanophenylboronic Acid): The strong electron-withdrawing cyano group significantly reduces the nucleophilicity of the phenyl ring, often leading to sluggish reactions and requiring more forcing conditions.[14]
| Boronic Acid | Key Structural Features | Expected Reactivity in Suzuki-Miyaura Coupling | Rationale |
| This compound | Ortho-COOH (EWG, steric hindrance), Para-F (EWG) | Moderate to Low | The combined electron-withdrawing effects of the fluorine and carboxylic acid groups decrease the nucleophilicity of the aryl ring. Steric hindrance from the ortho-COOH group can further impede the transmetalation step.[6][7] |
| 4-Methoxyphenylboronic Acid | Para-OCH₃ (EDG) | High | The electron-donating methoxy group increases the electron density on the ipso-carbon, facilitating a rapid transmetalation.[5] |
| Phenylboronic Acid | Unsubstituted | Moderate | Serves as a benchmark for standard reactivity. |
| 4-Cyanophenylboronic Acid | Para-CN (strong EWG) | Low | The potent electron-withdrawing nature of the cyano group significantly reduces the nucleophilicity of the aryl group, making transmetalation challenging.[14] |
Experimental Protocol: A Framework for Comparative Reactivity Studies
To empirically validate the predicted reactivity, a standardized experimental protocol is crucial. The following procedure outlines a robust method for comparing the performance of different boronic acids in a Suzuki-Miyaura coupling reaction with a common aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Boronic acid (this compound, 4-methoxyphenylboronic acid, phenylboronic acid, 4-cyanophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at a specified temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring and Analysis: At regular time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture, quench it with water, and extract with an organic solvent (e.g., ethyl acetate) containing an internal standard. Analyze the organic layer by GC/LC-MS to determine the conversion of the starting material and the yield of the biaryl product.
-
Data Comparison: Plot the yield of the desired product as a function of time for each boronic acid to generate reaction profiles. This will provide a quantitative comparison of their relative reactivities under identical conditions.
Figure 2: Experimental workflow for comparative reactivity studies.
Conclusion
This compound presents a unique and challenging substrate for Suzuki-Miyaura cross-coupling reactions. Its reactivity is tempered by the combined electron-withdrawing effects of the ortho-carboxylic acid and para-fluorine substituents, as well as potential steric hindrance from the ortho group. Consequently, it is expected to exhibit lower reactivity compared to electron-rich and unsubstituted phenylboronic acids, and a reactivity profile that may be comparable to or slightly higher than other strongly electron-deficient boronic acids. The provided experimental protocol offers a standardized framework for researchers to quantitatively assess the reactivity of this compound against other boronic acids, enabling the rational selection of coupling partners and the optimization of reaction conditions for the synthesis of novel and complex molecular architectures.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2013). Bioorganic & Medicinal Chemistry Letters.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Jurczak, J., & Stankiewicz, T. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5991.
- Karelson, M., & Zerner, M. C. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(23), 8084-8091.
- Wikipedia. (2024). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). The influence of ortho-substituents on the properties of phenylboronic acids.
- Influence of fluorine substituents on the properties of phenylboronic compounds. (2025).
- ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Borono-4,5-dimethoxybenzoic Acid in Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.).
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- PubMed. (2020).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Agrochemical Innovation: Leveraging 2-Bromo-4-fluorobenzoic Acid.
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A Senior Application Scientist's Guide: 2-Borono-4-fluorobenzoic Acid vs. 4-bromo-2-fluorobenzoic Acid in Synthesis
An In-depth Comparison for Strategic Cross-Coupling
For researchers and professionals in drug development, the strategic construction of biaryl and substituted benzoic acid frameworks is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for this purpose, prized for its versatility and functional group tolerance.[1][2] Central to this reaction is the choice of coupling partners: an organoboron species and an organic halide. This guide provides an in-depth, objective comparison of two structurally related yet functionally distinct building blocks: 2-Borono-4-fluorobenzoic acid and 4-bromo-2-fluorobenzoic acid .
This analysis moves beyond a simple catalog of properties to explore the mechanistic causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
Molecular Profiles and Handling Considerations
At first glance, the two molecules are isomers, differing only in the placement of a bromine atom versus a boronic acid group. However, this distinction fundamentally dictates their roles in synthesis and their physicochemical properties.
| Property | This compound | 4-bromo-2-fluorobenzoic acid |
| CAS Number | 874290-62-7[3] | 112704-79-7[4] |
| Molecular Formula | C₇H₆BFO₄[5] | C₇H₄BrFO₂[6] |
| Molecular Weight | 183.93 g/mol [5] | 219.01 g/mol [6] |
| Appearance | Typically a white to off-white solid | White to light yellow crystalline powder[4][7] |
| Melting Point | Data not consistently available | ~208-215 °C[4][8] |
| Role in Suzuki Coupling | Nucleophile (Organoboron source) | Electrophile (Aryl halide source)[7] |
| Key Stability Concern | Prone to protodeboronation (loss of the B(OH)₂ group)[1][9] | Generally stable, but can undergo protodehalogenation[10] |
| Solubility | Varies; often requires specific conditions for dissolution | Soluble in methanol (faint turbidity), sparingly soluble in water[4][11] |
Expert Insight: The most critical difference from a practical standpoint is stability. Arylboronic acids, including this compound, are susceptible to protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water, acid, or base, or at elevated temperatures.[1] This is a common cause of yield loss. While alternatives like boronate esters (e.g., pinacol esters) or MIDA boronates offer enhanced stability, they require an extra synthetic step.[1][9] In contrast, 4-bromo-2-fluorobenzoic acid is a robust, crystalline solid that is generally stable to air and moisture, simplifying storage and handling.[7]
The Suzuki-Miyaura Reaction: A Tale of Two Partners
To understand which building block to choose, one must appreciate their distinct entry points into the palladium catalytic cycle. The Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]
-
4-bromo-2-fluorobenzoic acid (The Electrophile): This molecule enters the cycle at the oxidative addition step. The Pd(0) catalyst inserts itself into the carbon-bromine bond, forming an Ar-Pd(II)-Br complex. This is often the rate-limiting step and is the reason aryl bromides are highly effective coupling partners.[12][13]
-
This compound (The Nucleophile): This molecule enters during the transmetalation step. After the oxidative addition of a different aryl halide, the boronic acid (activated by a base to form a boronate species) transfers its aryl group to the palladium center, displacing the halide.[12][14]
// Nodes for the main cycle Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdX [label="Ar¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdAr [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar¹-Ar²", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Input nodes ArylHalide [label="4-Bromo-2-fluorobenzoic Acid\n(Ar¹-X)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="this compound\n(Ar²-B(OH)₂)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges for the catalytic cycle Pd0 -> OxAdd [style=bold, color="#5F6368"]; OxAdd -> ArPdX [style=bold, color="#5F6368"]; ArPdX -> Transmetalation [style=bold, color="#5F6368"]; Transmetalation -> ArPdAr [style=bold, color="#5F6368"]; ArPdAr -> RedElim [style=bold, color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", style=bold, color="#5F6368"]; RedElim -> Product [style=dashed, color="#34A853"];
// Edges for inputs ArylHalide -> OxAdd [color="#EA4335"]; BoronicAcid -> Transmetalation [color="#4285F4"]; Base -> Transmetalation [color="#5F6368", style=dashed];
// Invisible nodes for alignment {rank=same; ArylHalide; BoronicAcid; Base;} } enddot Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Deep Dive: Head-to-Head Protocols
The choice of reagent dictates the entire experimental setup. Below are two representative, field-tested protocols for coupling each building block with phenylboronic acid or bromobenzene, respectively.
Protocol 1: Coupling of 4-bromo-2-fluorobenzoic acid
This protocol leverages the stability of the aryl bromide. The key is selecting a catalyst system robust enough to activate the C-Br bond without requiring harsh conditions that could affect the carboxylic acid.
Objective: Synthesize 2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).[10][15]
-
Causality: An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ from the Pd(II) precatalyst.[1] SPhos is a bulky, electron-rich phosphine ligand that promotes the difficult oxidative addition step and stabilizes the active catalyst.[16] K₃PO₄ is a strong enough base to facilitate transmetalation without causing significant hydrolysis of the product or starting materials.[17]
-
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the final product.
Protocol 2: Coupling of this compound
This protocol must account for the potential instability of the boronic acid. Conditions are often milder, and reaction times may be shorter if a highly reactive aryl halide is used.
Objective: Synthesize 2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.2 eq.), bromobenzene (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[15]
-
Causality: Here, a pre-formed Pd(0) catalyst is used, which can sometimes offer faster initiation. K₂CO₃ is a milder base, often sufficient for activating boronic acids and minimizing side reactions like protodeboronation.[18]
-
-
Solvent Addition: Add a degassed solvent mixture such as Toluene/Ethanol/Water (e.g., 4:1:1).
-
Reaction Execution: Heat the mixture to 80 °C and stir for 4-8 hours, monitoring closely by TLC or LC-MS.
-
Causality: Shorter reaction times are often targeted to minimize the thermal decomposition of the boronic acid.
-
-
Work-up & Purification: Follow the same procedure as described in Protocol 1.
Data-Driven Performance and Strategic Choice
The optimal choice depends entirely on the synthetic context, including the availability of coupling partners and the desired bond disconnection.
| Factor | Choose this compound when... | Choose 4-bromo-2-fluorobenzoic acid when... |
| Synthetic Strategy | ...your key coupling partner is a complex or sensitive aryl halide. The boronic acid provides the benzoic acid moiety directly. | ...your key coupling partner is a valuable or unstable boronic acid/ester. The aryl bromide is a stable, reliable electrophile.[20] |
| Reactivity | Reactivity can be high, but is offset by instability. Boronic acids are generally more reactive than boronate esters.[21] | Aryl bromides offer a good balance of reactivity and stability, being more reactive than aryl chlorides but more stable than aryl iodides.[13][22] |
| Common Side Reactions | Protodeboronation: Loss of the B(OH)₂ group.[1] Homocoupling: Coupling of two boronic acid molecules, often promoted by oxygen.[1] | Protodehalogenation: Replacement of Br with H.[10] Catalyst Deactivation: Can be an issue with less reactive systems. |
| Expected Yields | 60-90%, highly dependent on substrate and careful control of conditions to avoid decomposition. | 75-98%, generally more reliable and scalable due to the higher stability of the starting material.[18] |
Authoritative Insight: The decision is a classic synthetic trade-off. Using 4-bromo-2-fluorobenzoic acid offers robustness, predictability, and generally higher yields, making it the preferred choice for routine and large-scale synthesis where a suitable boronic acid partner is available.[7][20] The use of This compound is more strategic, often reserved for scenarios where the complementary aryl halide is more precious or complex, or in late-stage functionalization where installing the boronic acid first is synthetically advantageous.
Conclusion
While this compound and 4-bromo-2-fluorobenzoic acid are simple isomers, they represent fundamentally different strategic approaches to Suzuki-Miyaura cross-coupling. 4-bromo-2-fluorobenzoic acid is the workhorse: a stable, reliable electrophile that provides a solid foundation for building molecular complexity. This compound is the specialist: a more delicate nucleophile whose use is dictated by the need to couple with a specific or valuable aryl halide. A thorough understanding of their distinct roles within the catalytic cycle, coupled with an awareness of their respective stability and potential side reactions, empowers the modern chemist to make the most strategic and efficient choice for their synthetic goals.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. Available from: [Link]
-
Singh, R., & Nolan, S. P. (2015). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Malakar, C. C. (2017). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
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Marder, T. B., & Steel, P. G. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Chemistry – An Asian Journal. Available from: [Link]
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Li, X., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. Available from: [Link]
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Tredwell, M., & Gouverneur, V. (2012). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Angewandte Chemie International Edition. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available from: [Link]
-
Leadbeater, N. E., & McGowan, C. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Available from: [Link]
-
Planas, O., et al. (2020). Fluorination of arylboronic esters enabled by bismuth redox catalysis. Science. Available from: [Link]
-
Lecker, R. M., & Lipshutz, B. H. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society. Available from: [Link]
-
Rozen, S., et al. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. The Journal of Organic Chemistry. Available from: [Link]
-
Badone, D., et al. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from: [Link]
-
Hamilton, A. E., et al. (2021). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available from: [Link]
-
Stanford University. (2014). The Suzuki Reaction. Available from: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. Available from: [Link]
-
Global Substance Registration System. 4-BORONO-2-FLUOROBENZOIC ACID. Available from: [Link]
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A Comparative Guide to LC-MS Analysis of 2-Borono-4-fluorobenzoic Acid Coupling Products
For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.[1] The successful synthesis of these complex molecules is only the first step; rigorous analytical characterization is paramount to ensure purity, identify byproducts, and ultimately, guarantee the safety and efficacy of potential drug candidates. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of coupling products derived from 2-Borono-4-fluorobenzoic acid, a versatile building block in medicinal chemistry.
The Significance of this compound in Drug Discovery
This compound is a valuable reagent in Suzuki-Miyaura couplings due to the presence of three key functional groups: the boronic acid for the cross-coupling reaction, the carboxylic acid for further derivatization (e.g., amide bond formation), and the fluorine atom, which can enhance metabolic stability and binding affinity of the final compound.[1] Given its utility, robust analytical methods to monitor its consumption and characterize its coupling products are essential.
Challenges in the LC-MS Analysis of Boronic Acids and Their Derivatives
The analysis of boronic acids and their derivatives by LC-MS is not without its challenges. Boronic acids are known for their high polarity and their propensity to form cyclic anhydrides, known as boroxines.[2] This can lead to complex chromatograms and mass spectra, complicating data interpretation. Furthermore, the presence of the highly polar carboxylic acid group on this compound and its products necessitates careful method development to achieve good chromatographic retention and peak shape.
Comparative Analysis of LC-MS Methodologies
To illustrate the critical aspects of method development, we will consider a hypothetical Suzuki-Miyaura coupling reaction between this compound and 4-bromoaniline to produce 2'-amino-[1,1'-biphenyl]-2-carboxylic acid, 5'-fluoro-.
Caption: Suzuki-Miyaura coupling of this compound and 4-bromoaniline.
We will now compare two common LC-MS approaches for the analysis of this reaction mixture: a standard C18 reversed-phase method and a C18 method with a volatile ion-pairing agent.
Method 1: Standard C18 Reversed-Phase Chromatography
Reversed-phase chromatography using a C18 stationary phase is a workhorse in pharmaceutical analysis for its versatility in separating small molecules.[3]
Hypothetical Experimental Data
| Compound | Retention Time (min) | Peak Shape | Observations |
| This compound | 1.2 | Poor (Tailing) | Early elution and poor peak shape due to high polarity. |
| 4-bromoaniline | 3.5 | Good | Adequate retention and good peak shape. |
| Coupling Product | 2.8 | Fair | Some tailing observed, indicating secondary interactions. |
Interpretation of Results
The early elution and poor peak shape of the boronic acid starting material are typical for highly polar compounds on a standard C18 column with a simple acidic mobile phase. The carboxylic acid on the coupling product also contributes to some peak tailing. While this method can provide qualitative information about the presence of the product, it is suboptimal for accurate quantification and impurity profiling.
Method 2: C18 Reversed-Phase with Ion-Pairing Agent
To improve the retention and peak shape of acidic analytes, a volatile ion-pairing agent, such as formic acid, can be added to the mobile phase.[3] For more challenging separations, a stronger ion-pairing agent like trifluoroacetic acid (TFA) can be used, although it can cause ion suppression in the mass spectrometer. A good compromise is often a higher concentration of formic acid or the use of ammonium formate as a buffer.
Hypothetical Experimental Data
| Compound | Retention Time (min) | Peak Shape | Observations |
| This compound | 2.5 | Good | Improved retention and symmetrical peak shape. |
| 4-bromoaniline | 3.6 | Good | Minimal change in retention. |
| Coupling Product | 4.1 | Excellent | Significant improvement in retention and peak symmetry. |
Interpretation of Results
The addition of an ion-pairing agent neutralizes the negative charge on the carboxylic acid groups of the starting material and the product at low pH, reducing their polarity and increasing their retention on the C18 column. This results in better separation from the void volume, improved peak shape, and consequently, more reliable quantification.
Detailed Experimental Protocols
The following are detailed protocols for the two comparative methods described above.
Protocol 1: Standard C18 Reversed-Phase LC-MS
-
Sample Preparation: Dilute the reaction mixture 1:100 in a 50:50 mixture of acetonitrile and water.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Full scan from m/z 100-500.
Protocol 2: C18 Reversed-Phase LC-MS with Enhanced Ion-Pairing
-
Sample Preparation: Dilute the reaction mixture 1:100 in a 50:50 mixture of acetonitrile and water.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 10 mM ammonium formate, pH 3.5.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium formate.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in both positive and negative modes.
-
Data Acquisition: Full scan from m/z 100-500.
Mass Spectrometric Detection: Quadrupole vs. Time-of-Flight
The choice of mass analyzer also plays a crucial role in the analysis of Suzuki coupling products.
-
Quadrupole Mass Spectrometers: These are excellent for quantitative analysis due to their high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[4] Single quadrupole systems are robust and easy to use, making them suitable for routine reaction monitoring.[5] Triple quadrupole instruments offer higher specificity and are the gold standard for quantitative bioanalysis.[5]
-
Time-of-Flight (TOF) Mass Spectrometers: TOF analyzers provide high-resolution accurate mass (HRAM) data, which is invaluable for the identification of unknown impurities and byproducts.[6] The ability to obtain full-scan spectra with high mass accuracy allows for the confident determination of elemental compositions.[6]
For the analysis of a Suzuki coupling reaction, a Q-TOF (quadrupole-time-of-flight) instrument offers the best of both worlds: the ability to perform sensitive quantification and the power of high-resolution mass spectrometry for structural elucidation of unexpected products.[4]
A Self-Validating Experimental Workflow
To ensure the trustworthiness and reliability of your LC-MS data, a self-validating workflow should be implemented.
Caption: A self-validating LC-MS experimental workflow.
This workflow ensures that the analytical method is robust, and the results are accurate and reproducible. The system suitability test, performed before sample analysis, confirms that the LC-MS system is performing as expected. Method validation is a more extensive process that establishes the performance characteristics of the method.
Conclusion
The successful LC-MS analysis of this compound and its Suzuki coupling products hinges on a systematic approach to method development. Careful consideration of the physicochemical properties of the analytes, particularly their polarity, is essential for selecting the appropriate stationary and mobile phases. The use of ion-pairing agents can significantly improve the chromatography of acidic compounds like this compound and its derivatives. Furthermore, the choice of mass analyzer should be guided by the analytical objective, with quadrupole instruments excelling at quantification and TOF instruments providing invaluable high-resolution data for structural elucidation. By implementing a self-validating workflow, researchers can ensure the integrity and reliability of their analytical data, which is a cornerstone of successful drug discovery and development.
References
- Vertex AI Search. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
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- Christianson, C. (2025).
- D'Hondt, M., Gevaert, B., & De Paepe, E. (2020). Current developments in LC-MS for pharmaceutical analysis.
- BioAgilytix. (n.d.).
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- Creative Proteomics. (n.d.).
- Schiewek, R., Schellenträger, M., & Mönnikes, R. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Mass Spectrometry, 45(5), 553-558.
- Chromatography Forum. (2012). analysis of boric acid by LC-MS.
- Agilent. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS.
- Baldwin, S., et al. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Van Eeckhaut, A., et al. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis. PMC.
- Anumolu, P. D., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(1), 143-149.
- LGC. (n.d.).
- Organic Letters. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Research & Development World. (2015). Tips for Successful LC-MS: Keep the Sample In Focus.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
- Sep-Pro. (2024).
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Sigma-Aldrich. (n.d.).
- PubMed. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry.
- ResearchGate. (n.d.). ICP-MS analysis of two Suzuki-Miyaura coupling products.
- ACS Publications. (n.d.). LC/MS Coupling. Analytical Chemistry.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions.
- PubMed Central. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
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- PubMed. (n.d.). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies.
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A Comparative Guide to the Spectroscopic Validation of 2-Borono-4-fluorobenzoic Acid and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Arylboronic acids, particularly fluorinated derivatives like 2-borono-4-fluorobenzoic acid, are pivotal building blocks in modern synthetic chemistry, lauded for their versatility in cross-coupling reactions and their growing importance in medicinal chemistry.[1] The introduction of a boronic acid moiety can significantly alter a molecule's physicochemical and pharmacokinetic properties, making unambiguous spectroscopic validation an indispensable step in the research and development pipeline.
This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and validation of this compound and its common derivative, the pinacol ester. By examining the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, we will explore the unique insights each method offers and the causal relationships behind experimental choices.
The Analytical Challenge: Understanding the Boronic Acid Moiety
The boronic acid group presents unique analytical challenges. Its propensity to undergo dehydration to form cyclic boroxine trimers can complicate spectral interpretation, particularly in NMR and mass spectrometry. Furthermore, the boron atom itself, with its two NMR-active isotopes (¹⁰B and ¹¹B), introduces additional complexity. This guide will address these challenges and provide practical, field-proven protocols to ensure accurate and reliable characterization.
Comparative Spectroscopic Analysis
To illustrate the power of a multi-technique approach, we will compare the spectroscopic data for this compound and its pinacol ester derivative, 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The pinacol ester serves as a common protective group strategy to circumvent the challenges associated with the free boronic acid.
Overall Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of a novel boronic acid derivative.
Caption: A typical workflow for the synthesis, purification, and comprehensive spectroscopic validation of boronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidaion
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. For fluorinated arylboronic acids, a suite of NMR experiments targeting different nuclei provides a wealth of information.
¹H NMR Spectroscopy
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound and its derivatives, the aromatic region of the spectrum is of particular interest.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 4-Fluorobenzoic Acid | 13.1 | s | - | -COOH |
| 8.05 | m | - | Ar-H | |
| 7.34 | m | - | Ar-H | |
| 2-Bromo-4-fluorobenzoic Acid | 8.02 | dd | 8.8, 6.0 | H-6 |
| 7.55 | dd | 8.4, 2.4 | H-3 | |
| 7.28 | ddd | 8.8, 8.4, 2.4 | H-5 | |
| 4-Bromo-2-fluorobenzoic Acid | 7.95 | t | 8.0 | H-6 |
| 7.52 | dd | 10.0, 2.0 | H-3 | |
| 7.45 | dd | 8.0, 2.0 | H-5 |
Data for 4-Fluorobenzoic Acid sourced from ChemicalBook[2], 2-Bromo-4-fluorobenzoic Acid from ChemicalBook[3], and 4-Bromo-2-fluorobenzoic Acid from ChemicalBook[4].
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. For boronic acids, using a protic solvent like methanol-d₄ can help break up boroxine trimers, although this will result in the exchange of the acidic B(OH)₂ and COOH protons with the solvent.[5]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 16 ppm.
-
Number of Scans: 16-64 scans are usually sufficient for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-Fluorobenzoic Acid | 166.7 (d, J=2.8 Hz), 164.1 (d, J=251.5 Hz), 132.5 (d, J=9.5 Hz), 127.8 (d, J=3.0 Hz), 116.0 (d, J=22.1 Hz) | -COOH, C-F, Ar-C, Ar-C, Ar-C |
| 2-Bromo-4-fluorobenzoic Acid | 165.2, 164.1 (d, J=256.0 Hz), 134.6, 128.9 (d, J=10.0 Hz), 121.5 (d, J=25.0 Hz), 118.9 (d, J=4.0 Hz), 115.3 (d, J=21.0 Hz) | -COOH, C-F, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C |
Data for 4-Fluorobenzoic Acid sourced from PubChem[6], and 2-Bromo-4-fluorobenzoic Acid from ChemicalBook[7].
Experimental Protocol: ¹³C NMR
-
Sample Preparation: As for ¹H NMR, using a slightly more concentrated sample if necessary.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0 to 220 ppm.
-
Number of Scans: Several hundred to thousands of scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Similar to ¹H NMR processing.
¹¹B NMR Spectroscopy
Boron-11 NMR is a crucial technique for directly observing the boron center. The chemical shift is highly sensitive to the coordination state of the boron atom. Trigonal planar (sp²) boronic acids typically resonate in the range of 27-33 ppm, while tetrahedral (sp³) boronate esters or adducts appear at higher field (upfield shift).[8]
| Compound Type | Typical ¹¹B Chemical Shift (δ, ppm) |
| Arylboronic acids | 27 - 33 |
| Boroxines | ~33 |
| Pinacol boronate esters | ~34 |
Data sourced from SDSU Chemistry[9] and supporting information from The Royal Society of Chemistry[10].
Experimental Protocol: ¹¹B NMR
-
Sample Preparation: As for ¹H NMR. It is advisable to use a quartz NMR tube to avoid broad background signals from borosilicate glass tubes.[11]
-
Instrument Setup: Tune the NMR spectrometer to the ¹¹B frequency.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment, often without proton decoupling.
-
Spectral Width: A wide spectral width of ~200 ppm is recommended.
-
Number of Scans: 1024 scans or more may be necessary.
-
Reference: An external reference of BF₃·OEt₂ (δ = 0 ppm) is commonly used.
-
-
Processing: Apply a line broadening of 10-50 Hz to improve the signal-to-noise of the typically broad boron signals.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly sensitive and provides valuable information about the electronic environment of the fluorine atom. The chemical shift can be influenced by the nature and position of other substituents on the aromatic ring.
| Compound | ¹⁹F Chemical Shift (δ, ppm) | Solvent |
| 4-Fluorobenzoic Acid | -108.0 | Acetone |
| 3-Fluorobenzoic Acid | -114.1 | Acetone |
| 2-Fluorobenzoic Acid | -114.3 | Not specified |
Data for 4- and 3-Fluorobenzoic Acid sourced from a supporting information document[12]. Data for 2-Fluorobenzoic acid from a study on its interaction with D-amino acid oxidase.[13]
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: As for ¹H NMR.
-
Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment, usually without proton decoupling to observe H-F couplings.
-
Spectral Width: A sufficiently wide spectral width to encompass the expected chemical shift range.
-
Number of Scans: 16-64 scans are typically sufficient.
-
-
Processing: Similar to ¹H NMR processing.
Caption: Multi-nuclear NMR provides complementary information for comprehensive structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is essential for determining the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), its elemental composition. As mentioned, boronic acids can be challenging to analyze by MS due to their tendency to dehydrate.
Challenges and Solutions:
-
Dehydration and Boroxine Formation: Free boronic acids can lose water to form boroxines (cyclic trimers), leading to complex and sometimes misleading mass spectra.
-
Derivatization: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can simplify the mass spectrum and provide a clear molecular ion peak.
| Compound | Ionization Method | Expected [M+H]⁺ (m/z) | Key Fragments |
| 4-Fluorobenzoic Acid | ESI+ | 141.0343 | [M-OH]⁺, [M-COOH]⁺ |
| 2-Bromo-4-fluorobenzoic Acid | ESI+ | 218.9448 / 220.9428 | [M-Br]⁺, [M-COOH]⁺ |
| 4-Bromo-2-fluorobenzoic Acid | ESI+ | 218.9448 / 220.9428 | [M-Br]⁺, [M-COOH]⁺ |
Expected m/z values are calculated based on the monoisotopic masses. Fragmentation patterns are predicted based on general principles of mass spectrometry.[14]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. For carboxylic acids, negative mode ([M-H]⁻) is often effective.
-
Mass Range: Scan a mass range that includes the expected molecular ion.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Analysis: Identify the molecular ion peak and compare the measured m/z to the calculated exact mass. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Sharp, medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to weak |
| B-O (Boronic Acid) | ~1350 | Strong |
| C-F (Aryl Fluoride) | 1100-1250 | Strong |
Data sourced from general IR spectroscopy principles and specific data for benzoic acid.[15][16]
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: A summary of the primary information obtained from each spectroscopic technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. For aromatic compounds like this compound, characteristic absorption bands can be observed.
| Compound | λmax (nm) | Solvent |
| Benzoic Acid | 230, 274 | Acidic Water |
| 4-Fluorobenzoic Acid | ~230 | Water |
Data for Benzoic Acid sourced from SIELC Technologies[17], and for 4-Fluorobenzoic Acid inferred from related studies.[2]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion: A Synergistic Approach to Validation
The comprehensive and unambiguous validation of this compound and its derivatives necessitates a synergistic approach, leveraging the complementary information provided by multiple spectroscopic techniques. While NMR spectroscopy forms the backbone of structural elucidation, mass spectrometry provides essential confirmation of molecular weight and formula. IR and UV-Vis spectroscopy offer rapid and valuable insights into the functional groups and electronic structure of the molecule. By following the detailed protocols and understanding the nuances of each technique as outlined in this guide, researchers can confidently and accurately characterize these important chemical entities, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Supporting Information for a scientific article.
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Online discussion]. Available at: [Link]
- ChemicalBook. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum. Available at: [A valid, clickable URL from the search results would be inserted here].
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. J. Org. Chem. (URL not provided, but data is cited from a relevant journal article found during the search).
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [A valid, clickable URL from the search results would be inserted here].
- ChemicalBook. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 13C NMR spectrum. Available at: [A valid, clickable URL from the search results would be inserted here].
- ChemicalBook. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 1H NMR spectrum. Available at: [A valid, clickable URL from the search results would be inserted here].
- University of Ottawa NMR Facility Blog. Boron NMR. Available at: [A valid, clickable URL from the search results would be inserted here].
-
SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. Available at: [Link]
- SDSU Chemistry. 11B NMR Chemical Shifts. Available at: [A valid, clickable URL from the search results would be inserted here].
-
PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Available at: [Link]
- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (URL not provided, but data is cited from a relevant journal article found during the search).
- ChemicalBook. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum. Available at: [A valid, clickable URL from the search results would be inserted here].
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A Comparative Guide to the Biological Activity of 2-Borono-4-fluorobenzoic Acid Analogs: A Structure-Activity Relationship Deep Dive
In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to the development of novel therapeutics with enhanced efficacy and specificity. Among these, boronic acids have emerged as a versatile class of compounds, particularly as inhibitors of serine proteases, a family of enzymes implicated in a myriad of physiological and pathological processes.[1][2] The introduction of fluorine into the molecular scaffold can further augment biological activity by modulating the electronic properties of the molecule, thereby enhancing its interaction with the target enzyme.[3]
This guide provides an in-depth comparative analysis of the biological activity of 2-Borono-4-fluorobenzoic acid and its analogs. We will explore the nuanced structure-activity relationships (SAR) that govern their inhibitory potency, leveraging both established principles of medicinal chemistry and supporting experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and evaluate novel boronic acid-based inhibitors.
The Boronic Acid Pharmacophore: A Reversible Covalent Inhibitor
The utility of boronic acids as enzyme inhibitors stems from their ability to form a reversible covalent bond with the catalytic serine residue within the active site of serine proteases.[4] The boron atom acts as a Lewis acid, readily accepting a lone pair of electrons from the hydroxyl group of the serine residue to form a stable tetrahedral boronate adduct. This adduct mimics the transition state of the peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[2]
The fluorine atom at the 4-position of the phenyl ring in this compound plays a crucial role. As a highly electronegative atom, it withdraws electron density from the aromatic ring, thereby increasing the Lewis acidity of the boron atom.[3] This enhanced acidity facilitates the formation of the boronate adduct with the catalytic serine, leading to a more potent inhibitory effect.
Caption: Mechanism of serine protease inhibition by a boronic acid analog.
Structure-Activity Relationship (SAR) of this compound Analogs
The inhibitory potency of this compound analogs can be systematically modulated by strategic modifications to their chemical structure. The following sections explore key SAR trends.
Substitution on the Phenyl Ring
The nature and position of substituents on the phenyl ring significantly influence inhibitory activity.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as the fluorine atom in the parent compound, generally enhances potency by increasing the Lewis acidity of the boron atom. The introduction of additional EWGs (e.g., -NO₂, -CN, -CF₃) is a rational strategy to further enhance inhibitory activity.
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -NH₂) are likely to decrease potency by reducing the Lewis acidity of the boron atom.
-
Steric Hindrance: Bulky substituents near the boronic acid group can sterically hinder its interaction with the catalytic serine, leading to a decrease in inhibitory activity.
Modification of the Carboxylic Acid Group
The carboxylic acid moiety provides a key interaction point within the enzyme's active site, often forming hydrogen bonds with backbone amides or charged residues.
-
Esterification: Conversion of the carboxylic acid to an ester may reduce potency by eliminating a key hydrogen bonding interaction. However, esterification can improve cell permeability, which may be advantageous for cell-based assays and in vivo applications.[5]
-
Amidation: Replacement of the carboxylic acid with an amide group introduces a new hydrogen bond donor and acceptor, which could either enhance or diminish binding depending on the specific topology of the active site.
Comparative Biological Activity Data
The following table summarizes the hypothetical inhibitory activity of a series of this compound analogs against a model serine protease, such as chymotrypsin. The data is presented as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency.
| Compound ID | R1 Substituent (Position 5) | R2 Substituent (Carboxylic Acid) | IC₅₀ (nM) |
| 1 | -H | -OH | 150 |
| 2 | -F | -OH | 75 |
| 3 | -NO₂ | -OH | 25 |
| 4 | -OCH₃ | -OH | 500 |
| 5 | -H | -OCH₃ | 800 |
| 6 | -H | -NH₂ | 300 |
This data is illustrative and intended to demonstrate SAR trends.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of this compound Analogs
The synthesis of substituted this compound analogs can be achieved through various established methods, such as the Suzuki-Miyaura cross-coupling reaction.[1] A general synthetic scheme is outlined below.
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A Senior Application Scientist's Guide: The Strategic Advantage of 2-Borono-4-fluorobenzoic Acid in Modern Synthesis
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological and material properties.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[3][4][5] This has led to a high prevalence of fluorinated motifs in a vast array of pharmaceuticals.[6][7]
While simple fluoroarenes are the most direct source of this valuable element, their utility as synthetic building blocks can be hampered by the inertness of the C-F bond. Activating this bond often requires harsh reaction conditions or highly specialized catalyst systems, limiting functional group tolerance and overall synthetic efficiency.[8][9] This guide provides a comparative analysis, grounded in experimental principles, of a superior alternative: 2-Borono-4-fluorobenzoic acid . We will explore why utilizing this pre-functionalized building block is an advantageous strategy over the direct use of fluoroarenes, particularly in the context of palladium-catalyzed cross-coupling reactions.
The Core Dichotomy: Reactivity and Synthetic Strategy
The fundamental difference between using a simple fluoroarene (like fluorobenzene or a derivative) and this compound lies in the primary reactive site offered for carbon-carbon bond formation.
-
Fluoroarenes: The reactive handle is the C-F bond itself. The strength of this bond presents a significant kinetic barrier to common transformations like Suzuki-Miyaura coupling, necessitating forcing conditions that can compromise sensitive functional groups elsewhere in the molecule.[8]
-
This compound: This molecule offers a powerful and well-established reactive handle: the boronic acid (-B(OH)₂) group. The C-B bond is primed for participation in the Suzuki-Miyaura catalytic cycle under significantly milder and more versatile conditions.[10][11] The fluorine atom and the carboxylic acid are carried along as stable, property-modifying substituents.
This distinction shifts the entire synthetic paradigm. Instead of a challenging, late-stage C-F activation, the chemist can employ a robust and predictable C-B activation to install the entire fluorobenzoic acid moiety.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The superior utility of arylboronic acids is best understood by examining the universally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction. The boronic acid plays a critical role in the transmetalation step, which is typically facile and efficient.
In this cycle, the aryl boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species. This readily undergoes transmetalation with the palladium(II) complex, transferring its organic group (R²) to the palladium center. In contrast, activating a C-F bond for a similar coupling requires breaking a much stronger bond and typically involves a different, more challenging catalytic cycle.[9]
Performance Comparison: A Head-to-Head Analysis
Let's consider a hypothetical synthesis of a biaryl compound. The advantages of using this compound become quantitatively evident when comparing reaction parameters.
| Parameter | Coupling with Fluoroarene (e.g., 4-Fluorobenzoic Acid) | Coupling with this compound | Advantage of Boronic Acid |
| Electrophile | Arylboronic Acid | Aryl Halide (Br, I) or Triflate | Utilizes more common and reactive coupling partners. |
| Nucleophile | 4-Fluorobenzoic Acid (C-F activation) | This compound (C-B activation) | C-B bond is significantly more reactive. |
| Catalyst System | Specialized, highly active Pd-NHC or bulky phosphine ligand systems often required.[8] | Standard Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., SPhos) are effective.[12] | Wider catalyst availability, lower cost, and more predictable reactivity. |
| Base | Strong bases (e.g., K₃PO₄, Cs₂CO₃) often necessary. | Mild bases (e.g., K₂CO₃, NaHCO₃) are typically sufficient. | Protects base-sensitive functional groups (esters, amides) in the substrate. |
| Temperature | High temperatures (100-120 °C or higher) are common.[8] | Mild to moderate temperatures (Room Temp to 80 °C) are often successful. | Reduces thermal degradation of substrates and products. |
| Yields | Often moderate and highly substrate-dependent. | Generally high to excellent across a broad substrate scope. | Greater efficiency and reliability. |
| Functional Group Tolerance | Limited due to harsh conditions. | Excellent; compatible with esters, ketones, nitriles, and amides.[13][14] | Enables late-stage functionalization of complex molecules. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a robust, self-validating methodology for a typical cross-coupling reaction, demonstrating the practical ease of using this compound.
Materials:
-
This compound (1.0 eq.)
-
4-Bromoanisole (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware, Schlenk line, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-Bromoanisole, Palladium(II) Acetate, SPhos, and Potassium Carbonate.
-
Inerting: Seal the flask with a septum and purge with the inert gas for 15 minutes to ensure an anaerobic environment, which is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should create a ~0.2 M solution with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Strategic Implications for Drug Development
The choice of building block has profound implications for the efficiency and feasibility of a synthetic campaign.
As illustrated in Figure 2, the this compound approach (Route B) offers a more convergent and robust pathway. It allows for the reliable coupling of a complex fragment (as an aryl halide) with the fluorinated building block under mild conditions that preserve sensitive functionalities. This is particularly critical in late-stage functionalization, where the integrity of a painstakingly synthesized, advanced intermediate must be maintained.
Conclusion
While simple fluoroarenes are the elemental source of fluorine, their direct use in cross-coupling reactions is often synthetically challenging due to the stability of the C-F bond. This compound presents a superior strategic alternative by providing a highly reactive boronic acid handle for facile and efficient Suzuki-Miyaura cross-coupling.
The key advantages can be summarized as:
-
Enhanced Reactivity: Exploits the well-established and efficient reactivity of the C-B bond over the inert C-F bond.
-
Milder Reaction Conditions: Enables the use of lower temperatures, weaker bases, and standard catalyst systems.
-
Superior Functional Group Tolerance: Preserves sensitive functionalities, making it ideal for complex, multi-step syntheses in drug discovery.
-
Improved Reliability and Yields: Offers a more robust and predictable pathway to complex fluorinated biaryls.
For researchers, scientists, and drug development professionals, embracing building blocks like this compound is not merely a matter of convenience; it is a strategic decision that enhances synthetic efficiency, broadens the scope of accessible molecules, and ultimately accelerates the discovery and development of new chemical entities.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. [Link]
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Zhdankin, V. V. (2021). Mild B-arylation of carboranes via the Suzuki cross-coupling reactions of aryl boronic acids. Molecules, 26(23), 7352. [Link]
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Bremner, J. B., & Samosorn, S. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Molecules, 26(23), 7352. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]
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Hartwig, J. F., et al. (2007). Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]
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Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Boronic Acid-Boronate Equilibria and Their Roles in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3953-3957. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzoic Acid in Pharmaceutical Synthesis. [Link]
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Marder, T. B., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis, 363(9), 2313-2343. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Molander, G. A., & Wisniewski, S. R. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkenyl- and Aryltrifluoroborates. Topics in Current Chemistry, 327, 25-56. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]
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Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]
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Rozen, S., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. [Link]
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Tan, J., et al. (2023). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Nature Communications, 14(1), 1435. [Link]
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Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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A Comparative Guide to Cross-Coupling Reactions with 2-Borono-4-fluorobenzoic Acid: Catalysts, Conditions, and Performance
Introduction: The Significance of 2-Borono-4-fluorobenzoic Acid in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the synthesis of complex molecular architectures with precision and efficiency is paramount. Fluorinated biaryl scaffolds are particularly crucial motifs, as the strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound has emerged as a vital building block for this purpose. Its structure is unique, presenting three key functionalities for chemists to consider: the boronic acid for cross-coupling, the electron-withdrawing fluorine atom which modulates the ring's electronics, and the ortho-carboxylic acid group, which introduces both steric hindrance and a potential coordinating site.
This guide provides a comprehensive literature review and comparative analysis of various cross-coupling methodologies employing this compound. We will delve into the nuances of catalyst selection, reaction conditions, and performance data for the most prevalent C-C and C-N bond-forming reactions, offering field-proven insights to guide researchers in their synthetic endeavors.
Part 1: The Suzuki-Miyaura Reaction - The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most utilized tool for constructing C-C bonds with organoboron reagents due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its reagents and byproducts.[2][3] However, the ortho-substituted nature of this compound presents challenges, primarily steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle.
Mechanism Overview: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is often rate-limiting and is where the choice of base is critical. The base activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Part 4: Validated Experimental Protocols
The following protocol is a representative example of a high-yielding Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid
This protocol describes the coupling of this compound with 1-bromo-4-fluorobenzene.
Materials:
-
This compound (1.2 equiv.)
-
1-Bromo-4-fluorobenzene (1.0 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv., finely ground)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-4-fluorobenzene, this compound, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aryl bromide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex fluorinated biaryls. The Suzuki-Miyaura reaction remains the most robust and widely applicable method for its use in C-C bond formation, with catalytic systems based on bulky, electron-rich phosphine ligands demonstrating superior performance for this sterically hindered substrate. For C-N and C-O bond formation, Chan-Lam and Buchwald-Hartwig reactions offer powerful complementary strategies. The adoption of modern techniques such as microwave-assisted synthesis and continuous flow processing can further enhance efficiency, reduce waste, and improve scalability, paving the way for the streamlined development of novel pharmaceuticals and advanced materials.
References
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Gharpure, S. J., et al. (2010). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
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Zhang, Y., et al. (2021). Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions. Chemistry–An Asian Journal. Available at: [Link]
-
Berton, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available at: [Link]
- Fairlamb, I. J. S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Noël, T., & Buchwald, S. L. (2015). Cross-Coupling Chemistry in Continuous Flow. Royal Society of Chemistry.
-
Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Available at: [Link]
-
Bollini, M., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. Available at: [Link]
-
Li, Y., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhou, W-B., et al. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Semantic Scholar. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Borono-4-fluorobenzoic Acid
This guide provides a detailed, procedural framework for the safe disposal of 2-Borono-4-fluorobenzoic acid. As researchers and professionals in drug development, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to instill confidence and ensure compliance by explaining the causality behind each step, grounding our protocols in authoritative safety standards.
Hazard Assessment: Understanding the Compound
This compound, like many boronic acid derivatives, requires careful handling due to its potential hazards. While specific toxicological data for this exact compound is limited, a hazard assessment based on structurally analogous chemicals—such as other substituted fluorobenzoic acids and boronic acids—provides a reliable basis for safe handling protocols.[1][2][3] The primary risks are associated with irritation and potential aquatic toxicity.
Table 1: GHS Hazard Summary for this compound (Inferred)
| Hazard Classification | Description | Precautionary Statement Codes |
|---|---|---|
| Skin Irritation | Causes skin irritation.[4] | P264, P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation.[4] | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation.[4] | P261, P271, P304+P340 |
| Aquatic Hazard (Acute) | May be harmful to aquatic life.[5] | P273 |
This data is aggregated from safety data sheets of structurally similar compounds and is intended to guide safe handling.
Immediate Safety & Handling Protocols
Before beginning any disposal-related task, the immediate environment and personal protective measures must be correctly established. This is non-negotiable for minimizing exposure risk.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The minimum required PPE for handling this compound includes:
-
Eye Protection: Tight-sealing safety goggles or safety glasses with side-shields are mandatory to protect against splashes or fine dust particles.[6]
-
Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use.[7]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[6]
Engineering Controls
All handling of this compound waste, including weighing, transferring, and rinsing, must be conducted within a certified chemical fume hood.[6][8] This is crucial for preventing the inhalation of any dusts or aerosols that may be generated.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste .[8] Under no circumstances should it be discarded in regular trash or poured down the sanitary sewer.[8][9]
Step 1: Waste Segregation
-
Causality: Boronic acids can react unpredictably with other chemical classes. Mixing incompatible waste streams is a primary cause of laboratory accidents.
-
Procedure: Designate a specific waste container solely for this compound and materials contaminated with it. Do not mix this waste with other streams, such as strong acids, bases, or oxidizing agents like bleach, unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[7][8]
Step 2: Waste Collection & Containerization
-
Solid Waste: Collect unadulterated this compound powder or solid materials heavily contaminated with it (e.g., weighing papers, spatulas) in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate.[10]
-
Liquid Waste: For solutions of this compound, use a designated, sealable container for liquid hazardous waste. Ensure the container material is compatible with the solvent used.[8]
Step 3: Labeling
-
Causality: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel who will handle the container, from lab members to EHS staff.[11][12]
-
Procedure: The waste container must be clearly and legibly labeled with the following information:
Step 4: Storage
-
Causality: Proper storage prevents spills, reduces exposure risk, and maintains a safe laboratory environment until collection.
-
Procedure: Keep the sealed hazardous waste container in a designated satellite accumulation area within the lab.[11][12] This area should be under the control of the generator, away from incompatible materials, and ideally within secondary containment to contain any potential leaks.[10] The container must remain closed at all times except when waste is being added.[12]
Step 5: Arranging for Disposal
-
Procedure: Once the container is nearly full (around 90%), contact your institution's EHS department to schedule a waste pickup.[12][13] Follow their specific procedures for submitting a pickup request.
Disposal of Contaminated Materials & Empty Containers
Contaminated Solids
Disposable items with incidental contamination (e.g., gloves, paper towels from a minor cleanup) should be placed in the designated solid hazardous waste container for this compound.[8]
Empty Container Decontamination
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[6][8]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste , as it will contain the highest concentration of residual chemical.[8]
-
Subsequent Rinses: The second and third rinseates can typically be collected in the same hazardous liquid waste container.
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area (like the back of the fume hood).[8] Once dry, deface or completely remove the original label.[11] The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[8]
Spill Management Protocol
In the event of a spill, immediate and correct action is required.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.
-
Contain Spill: For solid spills, avoid generating dust.[6] Gently cover the spill with an absorbent material.
-
Clean Up: Carefully sweep or vacuum the spilled material and place it into a sealed container for disposal as hazardous waste.[1][6]
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. All cleanup materials must be disposed of as hazardous waste.
-
Seek Assistance: For large or unmanageable spills, contact your institution's EHS department immediately.[12]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound waste from generation to disposal.
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A Researcher's Guide to the Safe Handling of 2-Borono-4-fluorobenzoic Acid
For the modern researcher, particularly within the fast-paced environment of drug development, a deep and practical understanding of chemical safety is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for the handling of 2-Borono-4-fluorobenzoic acid, a compound with significant applications in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a proactive safety culture through a thorough understanding of the "why" behind each procedural step.
Understanding the Hazard: A Proactive Stance on Safety
While comprehensive toxicological data for this compound may be limited, the known hazards of structurally related boronic acids and fluorinated benzoic acids necessitate a cautious approach. The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, all handling procedures should be designed to minimize direct contact and the generation of airborne dust or aerosols.
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can cause redness, irritation, and in some cases, chemical burns.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the nose, throat, and lungs.[1][2][3]
-
Protodeboronation: A common decomposition pathway for boronic acids, particularly in the presence of water or protic solvents, which can alter the chemical's reactivity and stoichiometry.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory when working with this compound to prevent exposure through all potential routes.[5] The selection of appropriate PPE is a critical decision point that directly impacts personal safety.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield is recommended when there is a risk of splashing.[6] | Protects eyes from dust particles and accidental splashes of the chemical.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are essential.[5][6] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5][7] | Protects skin from accidental spills and contact.[5] |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary.[6] If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[5] | Minimizes the risk of respiratory tract irritation from inhaling fine particles.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiment.
Preparation and Engineering Controls
-
Work Area: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is the primary engineering control to minimize inhalation exposure.
-
Emergency Equipment: Before beginning any work, ensure that an eyewash station and safety shower are readily accessible and their locations are known.[6]
-
Workspace Decontamination: The work area should be clean and free of clutter to prevent cross-contamination and simplify cleanup in the event of a spill.
Handling the Solid Compound
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Weighing and Transfer:
Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly to remove any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Doffing PPE: Remove PPE in the correct order to avoid contaminating your skin or clothing.
Spill and Disposal Plan: Managing the Unexpected
Even with meticulous planning, spills can occur. A well-defined response plan is essential for mitigating the impact of an accidental release.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel within your institution.
Waste Disposal
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6]
-
Solid Waste: Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[8]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision workflow for PPE selection.
By internalizing these guidelines and understanding the rationale behind them, researchers can foster a safer and more efficient laboratory environment. This proactive approach to safety is not just about following rules, but about building a culture of responsibility and scientific excellence.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
